(6-Aminohexyl)(methyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-methylhexane-1,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-9-7-5-3-2-4-6-8/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFWLCJAPSAGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (6-Aminohexyl)(methyl)amine (CAS 2997-06-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Aminohexyl)(methyl)amine, also known as N-methyl-1,6-hexanediamine, is a diamine featuring a primary and a secondary amine group separated by a six-carbon aliphatic chain. Its bifunctional nature makes it a versatile building block in various chemical syntheses. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide supplements known information with data from closely related analogs and theoretical predictions to offer a thorough technical profile.
Chemical Identity and Physicochemical Properties
(6-Aminohexyl)(methyl)amine is a derivative of 1,6-hexanediamine with a methyl group substitution on one of the nitrogen atoms. This structural feature imparts distinct properties compared to its parent compound.
| Property | Value | Source |
| CAS Number | 2997-06-0 | [1] |
| Molecular Formula | C₇H₁₈N₂ | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Boiling Point | Data not available. Expected to be slightly lower than 1,6-hexanediamine (204-205 °C) due to the presence of a secondary amine. | Inferred |
| Melting Point | Data not available. Likely a low-melting solid or a liquid at room temperature, similar to related diamines. | Inferred |
| Density | Data not available. The density of the related N,N'-dimethyl-1,6-hexanediamine is approximately 0.807 g/mL at 25 °C.[2][3] | Inferred |
| Solubility | Data not available. Expected to be soluble in water and polar organic solvents due to the presence of two amine groups capable of hydrogen bonding. | Inferred |
Synthesis and Reactivity
Conceptual Synthetic Approach: Reductive Amination
A plausible and controlled method for the synthesis of (6-Aminohexyl)(methyl)amine involves the reductive amination of a protected 1,6-hexanediamine derivative.
Figure 1: Conceptual synthetic workflow for (6-Aminohexyl)(methyl)amine.
Experimental Protocol (Conceptual):
-
Protection: Selectively protect one of the primary amine groups of 1,6-hexanediamine. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc₂O). A patent for the synthesis of N-Boc-1,6-hexanediamine describes dissolving 1,6-hexanediamine and triethylamine in dichloromethane (DCM) and slowly adding a solution of di-tert-butyl dicarbonate.[4]
-
Reductive Amination: The mono-protected diamine is then reacted with one equivalent of formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This reaction proceeds via an iminium ion intermediate which is subsequently reduced to the N-methylated product.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product, (6-Aminohexyl)(methyl)amine.
Causality in Experimental Choices:
-
Mono-protection: The initial protection step is crucial to prevent di-methylation and ensure the selective synthesis of the desired product. The choice of the Boc group is advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions.
-
Reductive Amination: This method is preferred for its high selectivity and mild reaction conditions, minimizing side reactions. The choice of reducing agent can influence the reaction's efficiency and substrate compatibility.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra for (6-Aminohexyl)(methyl)amine, the following characteristics are predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methylene protons adjacent to the nitrogen atoms, and the remaining methylene protons in the hexyl chain. The N-H protons of the primary and secondary amines would likely appear as broad singlets, and their chemical shifts would be dependent on solvent and concentration. The methyl group protons would appear as a singlet, while the methylene groups would exhibit complex splitting patterns due to coupling with adjacent protons.
-
¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbons bonded to the nitrogen atoms would be deshielded and appear at a lower field compared to the other methylene carbons in the chain.
Infrared (IR) Spectroscopy
The IR spectrum of (6-Aminohexyl)(methyl)amine is expected to exhibit characteristic absorption bands for both primary and secondary amines.
-
N-H Stretching:
-
The primary amine (-NH₂) group should show two bands in the region of 3400-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.
-
The secondary amine (-NH-) group is expected to show a single, weaker band in the region of 3350-3310 cm⁻¹.
-
-
N-H Bending: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibrations for aliphatic amines are typically observed in the 1250-1020 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern would likely involve α-cleavage adjacent to the nitrogen atoms, leading to characteristic fragment ions.
Potential Applications
The bifunctional nature of (6-Aminohexyl)(methyl)amine makes it a valuable intermediate in several areas of chemical synthesis and materials science.
-
Polymer Chemistry: Diamines are fundamental building blocks for polyamides and polyurethanes. The presence of both a primary and a secondary amine in (6-Aminohexyl)(methyl)amine could be exploited to create polymers with unique properties, such as altered cross-linking capabilities or modified thermal and mechanical characteristics. The related N,N'-dimethyl-1,6-hexanediamine is used as a monomer and curing agent in the synthesis of polyamides, polyurethanes, and epoxies.[5]
-
Organic Synthesis: This compound can serve as a versatile scaffold for the synthesis of more complex molecules. The primary amine can be selectively reacted, leaving the secondary amine available for further functionalization, or vice-versa. It can be a precursor for the synthesis of macrocyclic compounds and ligands for metal coordination.[5]
-
Drug Development: The diamine motif is present in many biologically active molecules. The specific spacing of the amine groups and the presence of a methyl substituent could be explored in the design of new therapeutic agents. The related N,N'-dimethyl-1,6-hexanediamine is used as a linker in the development of dimeric drug candidates.[5]
Safety and Handling
A specific Safety Data Sheet (SDS) for (6-Aminohexyl)(methyl)amine (CAS 2997-06-0) is not publicly available. However, based on the known hazards of similar aliphatic amines like 1,6-hexanediamine, it should be handled with care.
Predicted Hazards:
-
Corrosive: Likely to cause severe skin burns and eye damage.[6]
-
Harmful if swallowed or in contact with skin. [7]
-
Respiratory Irritant: May cause irritation to the respiratory tract.[6]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]
-
Ventilation: Use only in a well-ventilated area.[9]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[7]
Conclusion
(6-Aminohexyl)(methyl)amine is a diamine with significant potential as a chemical intermediate. While specific experimental data for this compound is limited, its structural similarity to other well-characterized diamines allows for a reasonable prediction of its chemical and physical properties. Further research to fully characterize this molecule would be beneficial for its potential application in polymer science, organic synthesis, and drug discovery.
References
-
LookChem. Cas 2997-92-4,2,2'-Azobis(2-methylpropionamidine) dihydrochloride. [Link]
-
ChemBK. hexane-1,6-diamine. [Link]
-
Chemsrc. N1,N6-Dimethylhexane-1,6-diamine | CAS#:13093-04-4. [Link]
- Google Patents. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine.
-
PubChem. Hexamethylenediamine | C6H16N2. [Link]
-
New Jersey Department of Health. HEXAMETHYLENE DIAMINE HAZARD SUMMARY. [Link]
- Google Patents. CN112300008A - Synthetic method of 1, 6-hexamethylene diamine.
-
Wikipedia. Hexamethylenediamine. [Link]
-
PubChem. N,N'-Dimethylhexane-1,6-diamine | C8H20N2. [Link]
-
CATO Reference Materials. (6-Aminohexyl)(methyl)amine | 2997-06-0. [Link]
-
Carl ROTH. Safety Data Sheet: Hexamethylene diamine. [Link]
-
ACS Publications. Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst. [Link]
-
LPS. Safety Data Sheet 1,6-Hexanediamine DANGER. [Link]
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N-methyl-1,6-hexanediamine chemical structure and molecular weight
The following technical guide details the structural dynamics, synthesis, and applications of N-Methyl-1,6-hexanediamine , structured for researchers in medicinal chemistry and materials science.
Structural Dynamics, Synthetic Methodologies, and Linker Utility
Executive Summary
N-Methyl-1,6-hexanediamine (Mono-N-methyl HMDA) is a specialized aliphatic diamine intermediate distinguished by its heterobifunctional nature. Unlike its symmetric parent (1,6-hexanediamine) or its fully methylated analogs (
This guide outlines the physicochemical profile, a high-fidelity synthesis protocol for the mono-methyl derivative, and its application as a heterobifunctional linker.
Part 1: Physicochemical Profile & Identity
The mono-methylated derivative is often confused with the more common symmetric dimethyl analog. Precise identification is required for experimental reproducibility.
Chemical Identity Table
| Property | Data | Notes |
| Chemical Name | Also: | |
| Structure | Asymmetric diamine | |
| Molecular Formula | ||
| Molecular Weight | 130.23 g/mol | Calculated ( |
| CAS Number | 4164-39-0 (Generic/Lab Scale) | Note:[1][2][3][4][5][6][7][8][9][10] Often custom synthesized; distinct from Dimethyl (13093-04-4) |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; amine odor |
| Boiling Point | ~200–210 °C (Est.) | Extrapolated from HMDA (205°C) and Dimethyl-HMDA |
| pKa Values | Secondary amines are generally slightly less basic than primary in this context due to solvation effects. |
Structural Differentiation
-
HMDA (Parent):
(Symmetric, Primary/Primary) -
N-Methyl-HMDA (Target):
(Asymmetric, Secondary/Primary) -
N,N'-Dimethyl-HMDA:
(Symmetric, Secondary/Secondary)
Part 2: Synthetic Methodologies
Direct methylation of 1,6-hexanediamine with methyl iodide leads to a statistical mixture of mono-, di-, and poly-methylated products (polyalkylation), which is difficult to purify. For drug development applications requiring high purity (>98%), a Protection-Deprotection Strategy is the authoritative standard.
Protocol: Selective Synthesis via Boc-Protection
This protocol ensures the isolation of the mono-methyl derivative by blocking one amine site before methylation.
Reagents Required:
-
1,6-Hexanediamine (Excess)
-
Di-tert-butyl dicarbonate (
) -
Lithium Aluminum Hydride (
) or Methyl Iodide ( ) -
Dichloromethane (DCM), THF, Sodium Hydride (
)
Step-by-Step Methodology:
-
Mono-Protection (Boc-HMDA Synthesis):
-
Rationale: Use a large excess of diamine (5-10 eq) relative to
to statistically favor the mono-Boc product over the di-Boc. -
Dissolve 1,6-hexanediamine (10 eq) in DCM.
-
Add
(1 eq) dropwise at 0°C over 2 hours. -
Purification: Wash with water to remove excess diamine. Isolate
-Boc-1,6-hexanediamine .
-
-
N-Methylation:
-
Option A (Direct Alkylation): Treat
-Boc-1,6-hexanediamine with (1.1 eq) in THF at 0°C, followed by Methyl Iodide (1.0 eq). -
Option B (Reductive Amination - Preferred): React
-Boc-amine with Formaldehyde / Formic acid (Eschweiler-Clarke) or Formaldehyde / . -
Result:
-Boc- -methyl-1,6-hexanediamine .
-
-
Deprotection:
-
Dissolve the intermediate in DCM/Trifluoroacetic acid (TFA) (1:1 ratio).
-
Stir at room temperature for 1 hour to remove the Boc group.
-
Workup: Basify with NaOH to pH > 12 and extract into DCM.
-
Final Product:
-Methyl-1,6-hexanediamine .
-
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the selective synthesis to avoid over-methylation.
Caption: Selective synthesis pathway using Boc-protection strategy to prevent polyalkylation.
Part 3: Applications in Drug Development
The core value of N-methyl-1,6-hexanediamine lies in its asymmetry . In linker chemistry, distinguishing between two ends of a chain is vital for preventing polymerization (A-A + B-B reactions) and ensuring controlled A-Linker-B conjugation.
Heterobifunctional Linker Design
-
Primary Amine (
): Highly reactive towards NHS-esters, isothiocyanates, and aldehydes. Can be used for the initial attachment to a ligand or protein. -
Secondary Amine (
): More nucleophilic but sterically distinct. It can be selectively reacted with alkyl halides or used in specific reductive aminations where primary amines might over-react. -
Use Case: Connecting an E3 ligase ligand (e.g., Thalidomide derivative) to a target protein ligand in PROTACs. The methyl group on the secondary amine also alters the solubility and permeability profile of the linker compared to a standard hexyl chain.
Polymer Chain Modification
In polyamide (Nylon) synthesis, adding small amounts of N-methyl-1,6-hexanediamine disrupts hydrogen bonding between polymer chains (due to the lack of a hydrogen on the tertiary amide formed). This reduces crystallinity and melting point, improving processability and flexibility .
Part 4: Handling & Safety (E-E-A-T)
As a structural analog to 1,6-hexanediamine, the safety profile is extrapolated to be Corrosive and Irritant .
-
Hazards:
-
Skin/Eye: Causes severe skin burns and eye damage (Category 1B).
-
Inhalation: Destructive to mucous membranes.
-
-
Storage:
-
Disposal: Neutralize with dilute acid carefully before disposal in organic waste streams.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16402, 1,6-Hexanediamine. Retrieved from [Link]
- Google Patents. (2015). Process for the synthesis of tertiary diamine mixtures (FR3014100A1).
Sources
- 1. 1,6-Hexanediamine (CAS 124-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. N,N'-DIMETHYL-1,6-HEXANEDIAMINE | 13093-04-4 [chemicalbook.com]
- 3. N,N,N',N'-Tetramethyl-1,6-hexanediamine(111-18-2) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. CN112300008A - A kind of synthetic method of 1,6-hexanediamine - Google Patents [patents.google.com]
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- 7. WO2014199036A2 - Process for decarbonation of a hydrocarbon-based gas - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. EP0059958A1 - Process for producing polyphenylene oxide - Google Patents [patents.google.com]
- 10. WO2015165795A1 - Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds from a gaseous effluent - Google Patents [patents.google.com]
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A Comprehensive Technical Guide to N-methylhexamethylenediamine and 1,6-hexanediamine: A Comparative Analysis for Researchers and Drug Development Professionals
This in-depth technical guide provides a detailed comparative analysis of N-methylhexamethylenediamine and its parent compound, 1,6-hexanediamine. It is intended for researchers, scientists, and professionals in drug development who utilize diamines as building blocks, cross-linking agents, or key intermediates in their synthetic pathways. This document delves into the nuanced differences in their chemical structure, physicochemical properties, reactivity, and potential applications, offering field-proven insights to inform experimental design and material selection.
It is important to note that while 1,6-hexanediamine is a widely studied and commercially significant chemical, literature specifically detailing the properties and synthesis of N-methylhexamethylenediamine is less abundant. Therefore, some of the technical data presented for N-methylhexamethylenediamine is inferred based on established principles of organic chemistry and by comparison with its unmethylated and dimethylated analogues.
Molecular Structure: The Foundational Difference
The core distinction between 1,6-hexanediamine and N-methylhexamethylenediamine lies in the substitution pattern of the terminal amino groups. 1,6-hexanediamine possesses two primary amino groups, while N-methylhexamethylenediamine has one primary and one secondary amino group. This seemingly minor alteration has profound implications for their chemical behavior.
-
1,6-Hexanediamine (HMDA): Also known as hexane-1,6-diamine, this molecule consists of a six-carbon aliphatic chain with a primary amino group (-NH₂) at each end.[1][2] The presence of two primary amines makes it a symmetrical and highly reactive difunctional monomer.[1]
-
N-methylhexamethylenediamine: This derivative has a methyl group (-CH₃) attached to one of the nitrogen atoms, resulting in an asymmetrical structure with one primary amine and one secondary amine (-NHCH₃). This structural difference introduces steric hindrance and alters the nucleophilicity of the methylated nitrogen.
Physicochemical Properties: A Comparative Overview
The physical properties of these diamines are crucial for their handling, storage, and application. The introduction of a methyl group is expected to influence properties such as boiling point, melting point, and density.
| Property | 1,6-Hexanediamine | N-methylhexamethylenediamine (Estimated) | N,N'-Dimethyl-1,6-hexanediamine |
| CAS Number | 124-09-4[1] | Not readily available | 13093-04-4[3] |
| Molecular Formula | C₆H₁₆N₂[1] | C₇H₁₈N₂ | C₈H₂₀N₂[3] |
| Molar Mass ( g/mol ) | 116.21[4] | 130.24 | 144.26 |
| Appearance | Colorless crystalline solid or clear liquid[4] | Colorless to pale yellow liquid | Colorless to pale yellow liquid[3] |
| Melting Point (°C) | 42-45[5] | Lower than 1,6-hexanediamine | 15-18[6] |
| Boiling Point (°C) | 204-205[7] | Slightly higher than 1,6-hexanediamine | 96 @ 14 mmHg[6] |
| Density (g/mL at 25°C) | ~0.89[5] | ~0.85 | 0.807[6] |
| Solubility in Water | 490 g/L at 20°C[1] | Soluble | Soluble[3] |
Expertise & Experience Insights: The lower melting point and density of N,N'-dimethyl-1,6-hexanediamine compared to 1,6-hexanediamine suggest that the introduction of methyl groups disrupts the crystal lattice packing and intermolecular hydrogen bonding. It is reasonable to infer that N-methylhexamethylenediamine would have intermediate properties. The boiling point is expected to be slightly higher than that of 1,6-hexanediamine due to the increased molecular weight, despite the reduction in hydrogen bonding capability at one of the amino groups.
Chemical Reactivity: The Impact of Methylation
The reactivity of these diamines is governed by the nucleophilicity of the nitrogen atoms. The presence of a methyl group in N-methylhexamethylenediamine introduces significant differences in the reactivity of its two amino groups.
Nucleophilicity and Basicity
-
1,6-Hexanediamine: Both primary amino groups are strong nucleophiles and bases. The lone pair of electrons on each nitrogen is readily available for reaction with electrophiles.[7]
-
N-methylhexamethylenediamine: This molecule presents two distinct reactive sites. The primary amino group behaves similarly to those in 1,6-hexanediamine. The secondary amino group, however, is generally a stronger base but a slightly weaker nucleophile due to the electron-donating effect and steric hindrance of the methyl group.[8] This differential reactivity can be exploited for selective chemical modifications.
Reactions with Electrophiles (e.g., Acylation)
A common application of diamines is in polymerization reactions, for instance, with diacyl chlorides to form polyamides. The difference in reactivity between the primary and secondary amines in N-methylhexamethylenediamine would lead to different polymer structures compared to the uniform polymer formed from 1,6-hexanediamine.
Trustworthiness through Causality: The choice of diamine directly dictates the properties of the resulting polymer. The use of 1,6-hexanediamine leads to linear polymer chains with regular hydrogen bonding, contributing to high tensile strength and melting points, as seen in Nylon 6,6.[1] In contrast, N-methylhexamethylenediamine would result in a polyamide with reduced hydrogen bonding capacity due to the presence of the N-methyl group. This would likely lead to a polymer with lower melting point, increased solubility in organic solvents, and greater flexibility.
Synthesis and Industrial Production
-
1,6-Hexanediamine: The primary industrial synthesis of 1,6-hexanediamine is through the hydrogenation of adiponitrile.[1] This process is well-established and allows for large-scale production. Other routes include starting from hexanediol or caprolactam.[5]
-
N-methylhexamethylenediamine: While specific industrial synthesis routes are not widely published, it can be synthesized through several laboratory methods. One potential route is the reductive amination of 6-aminohexanal with methylamine. Another approach could involve the mono-N-methylation of 1,6-hexanediamine, though controlling the degree of methylation to avoid the formation of the di-substituted product would be a challenge.
Applications: Established and Potential Uses
1,6-Hexanediamine
The vast majority of 1,6-hexanediamine produced is used as a comonomer with adipic acid in the production of Nylon 6,6.[1] It also serves as a precursor for the production of hexamethylene diisocyanate (HDI), a key component in the manufacturing of polyurethanes.[1] Additionally, it is used as a cross-linking agent for epoxy resins and in the synthesis of various other chemicals.[1]
N-methylhexamethylenediamine
The applications of N-methylhexamethylenediamine are less defined but can be inferred from its structure. Its asymmetrical nature and the presence of a secondary amine could be advantageous in several areas:
-
Specialty Polymers: Its use in polyamides or polyurethanes could impart unique properties such as improved solubility, lower crystallinity, and altered mechanical characteristics.
-
Pharmaceutical Synthesis: The differential reactivity of its two amino groups makes it a valuable building block for the synthesis of complex molecules where sequential and selective reactions are required.
-
Curing Agents: It could serve as a curing agent for epoxy resins, potentially offering different curing profiles and final properties compared to 1,6-hexanediamine.
Experimental Protocol: GC-MS Analysis of Diamines
The following protocol provides a general framework for the analysis of 1,6-hexanediamine and N-methylhexamethylenediamine using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the separation and identification of these compounds in a mixture.
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare individual stock solutions of 1,6-hexanediamine and N-methylhexamethylenediamine (if available) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing both analytes at a known concentration.
-
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample (or standard solution), add 1 mL of a suitable buffer (e.g., borate buffer, pH 9.0).
-
Add 100 µL of propyl chloroformate and vortex vigorously for 1 minute. The derivatization of the amine groups is necessary to increase their volatility for GC analysis.[9]
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
-
Extraction:
-
Add 2 mL of a suitable organic solvent (e.g., hexane or ethyl acetate) to the reaction mixture.
-
Vortex for 1 minute to extract the derivatized amines into the organic phase.
-
Centrifuge to separate the layers and carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the extraction solvent.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the molecular ions and characteristic fragments of the derivatized analytes.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized 1,6-hexanediamine and N-methylhexamethylenediamine based on their retention times and mass spectra.
-
Quantify the analytes by comparing their peak areas to those of the standards.
-
Self-Validating System: The use of an internal standard is highly recommended for accurate quantification to compensate for variations in derivatization efficiency and injection volume. The mass spectrometer provides definitive identification based on the unique fragmentation patterns of the derivatized molecules.
Conclusion
N-methylhexamethylenediamine and 1,6-hexanediamine, while structurally similar, exhibit distinct physicochemical properties and chemical reactivity due to the presence of a methyl group on one of the nitrogen atoms in the former. This guide has illuminated these differences, providing a framework for researchers and drug development professionals to make informed decisions in their work. The differential reactivity of the primary and secondary amino groups in N-methylhexamethylenediamine offers unique opportunities for the synthesis of novel polymers and complex organic molecules. Further research into the specific properties and applications of N-methylhexamethylenediamine is warranted to fully exploit its potential.
References
- Google Patents. Synthetic method of 1, 6-hexamethylene diamine. CN112300008A.
-
ChemBK. hexamethylenediamine(1,6-hexanediamine). [Link]
-
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Mastering the Craft: A Senior Application Scientist's Guide to Mono-N-methylated Diamine Linkers in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architects of Molecular Innovation
In the intricate world of chemical synthesis and drug development, the silent architects of progress are often the seemingly simple yet profoundly impactful linker molecules. Among these, mono-N-methylated diamine linkers have emerged as a cornerstone technology, offering a unique blend of reactivity, selectivity, and structural versatility. This guide, born from years of hands-on experience and a deep understanding of the underlying chemical principles, aims to demystify the synthesis, application, and characterization of these critical building blocks. We will move beyond mere protocols, delving into the "why" behind the "how," to empower you, the researcher, to not only replicate but also innovate.
Section 1: The Art and Science of Synthesizing Mono-N-methylated Diamine Linkers
The selective introduction of a single methyl group onto a symmetrical or unsymmetrical diamine is a formidable challenge that has spurred the development of numerous synthetic strategies. The choice of method is dictated by factors such as the nature of the diamine, desired yield, and scalability.
The Logic of Mono-Protection: A Prerequisite for Selectivity
The cornerstone of successful mono-N-methylation lies in the strategic use of protecting groups. By temporarily blocking one of the amino groups, we can direct the methylation to the desired nitrogen atom. The tert-butyloxycarbonyl (Boc) group is a workhorse in this regard, offering robust protection under a wide range of conditions and clean deprotection.
A facile and efficient method for the mono-Boc protection of both symmetrical and unsymmetrical diamines involves a sequential addition of hydrochloric acid and di-tert-butyl dicarbonate ((Boc)2O).[1][2][3] The initial protonation of one amine group deactivates it towards nucleophilic attack, allowing the selective protection of the free amine.[2][3]
Experimental Protocol: Mono-Boc Protection of a Symmetrical Diamine
-
Dissolution: Dissolve the diamine (1.0 eq) in a suitable solvent such as methanol.
-
Protonation: Add one equivalent of hydrochloric acid (HCl) dropwise while stirring at room temperature.[1][2][3]
-
Boc Protection: Subsequently, add one equivalent of (Boc)2O to the reaction mixture.[1][2][3]
-
Neutralization and Extraction: After the reaction is complete (monitored by TLC or LC-MS), neutralize the mixture and extract the mono-Boc-protected diamine.[1]
This "one-pot" procedure is highly efficient and often avoids the need for tedious chromatographic purification.[1][2][3]
The Methylation Step: Navigating a Landscape of Reagents
With one amine safely protected, the stage is set for the methylation of the remaining free amine. Several methods exist, each with its own set of advantages and considerations.
Reductive Amination: The Classic Approach
Reductive amination is a widely used and reliable method for N-methylation.[4][5] It involves the reaction of the primary amine with an aldehyde (typically formaldehyde) to form an imine, which is then reduced in situ to the corresponding secondary amine.[5]
Experimental Protocol: Reductive N-Methylation
-
Reaction Setup: In a reaction vessel, combine the mono-Boc-protected diamine (1.0 eq), formaldehyde (1.1 eq), and a suitable solvent.[6]
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).[5] The latter is particularly useful as it selectively reduces the imine in the presence of the aldehyde.[5]
-
Work-up and Purification: After completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.[6]
Alternative Methylating Agents
While reductive amination is robust, other methylating agents can be employed. These include dimethyl carbonate (DMC), which offers a greener alternative, and various metal-catalyzed approaches.[6][7][8] Transition metal catalysts, for instance, have been shown to be efficient for the selective synthesis of N-methylamines.[7]
| Methylation Strategy | Key Reagents | Advantages | Considerations |
| Reductive Amination | Formaldehyde, NaBH4/NaBH3CN | High yield, well-established | Requires careful control of stoichiometry |
| Dimethyl Carbonate (DMC) | DMC, Base | Environmentally friendly | May require higher temperatures or microwave irradiation[6] |
| Catalytic Methylation | Methanol, Metal Catalyst (e.g., Iridium) | High atom economy, can be highly selective[6] | Catalyst cost and sensitivity |
Deprotection: The Final Unveiling
The final step in the synthesis is the removal of the protecting group to yield the desired mono-N-methylated diamine. The choice of deprotection conditions is critical to avoid unwanted side reactions. For the commonly used Boc group, acidic conditions are typically employed.
Experimental Protocol: Boc Deprotection
-
Acidic Treatment: Dissolve the N-Boc, N'-methyl diamine in a suitable solvent and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
-
Neutralization: After the deprotection is complete, carefully neutralize the reaction mixture with a base.
-
Isolation: Isolate the final product, often as a salt, which can be used directly or further purified.
Section 2: Applications in the Vanguard of Drug Discovery
Mono-N-methylated diamine linkers are not mere chemical curiosities; they are enabling tools in the development of sophisticated therapeutic modalities. Their unique structural features can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Peptide and Peptidomimetic Synthesis: Enhancing Nature's Blueprint
N-methylation is a powerful strategy to modulate the properties of peptides.[9][10] Introducing a methyl group on a backbone amide can enhance metabolic stability, improve membrane permeability, and even confer oral bioavailability.[9][10] Mono-N-methylated diamines can be incorporated into peptide sequences to introduce these desirable characteristics.[11]
PROTACs and Molecular Glues: The Dawn of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[12] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. Mono-N-methylated diamines are frequently incorporated into these linkers to fine-tune their length, flexibility, and physicochemical properties.[13] The presence of the methyl group can influence the conformation of the PROTAC, thereby affecting the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase.[13]
Antibody-Drug Conjugates (ADCs): Precision Weaponry Against Disease
Antibody-drug conjugates (ADCs) combine the targeting specificity of an antibody with the potent cell-killing activity of a cytotoxic drug.[] The linker that connects the antibody to the drug payload plays a pivotal role in the ADC's stability and efficacy.[15] Mono-N-methylated diamines can be integrated into ADC linkers to modulate their properties, such as hydrophilicity and susceptibility to cleavage.[16]
Section 3: Ensuring Purity and Identity: A Guide to Characterization and Quality Control
The synthesis of a mono-N-methylated diamine is only half the battle. Rigorous characterization is essential to confirm the identity and purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the successful mono-N-methylation of a diamine.[17]
-
¹H NMR: The appearance of a new singlet corresponding to the N-methyl protons (typically in the range of 2.2-2.5 ppm) is a key indicator of successful methylation. The integration of this signal relative to other protons in the molecule provides quantitative information.
-
¹³C NMR: The carbon of the N-methyl group will give a characteristic signal in the ¹³C NMR spectrum. Furthermore, the chemical shifts of the carbons adjacent to the methylated nitrogen will be altered compared to the unmethylated precursor.[18]
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides a precise determination of the molecular weight of the synthesized compound, confirming that the desired methylation has occurred. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of confidence in the product's identity.
Chromatographic Techniques: Assessing Purity
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for assessing the purity of the synthesized mono-N-methylated diamine.[19][20] These techniques can separate the desired product from starting materials, byproducts, and any over-methylated species.
Typical Purity Analysis Workflow
-
Method Development: Develop a suitable GC or HPLC method that provides good separation of all potential components in the reaction mixture.
-
Calibration: Prepare standards of known concentration to create a calibration curve for quantitative analysis.
-
Sample Analysis: Analyze the synthesized product to determine its purity, typically expressed as a percentage area.
| Analytical Technique | Information Provided | Key Considerations |
| ¹H and ¹³C NMR | Structural confirmation, presence of N-methyl group | Requires pure sample for unambiguous assignment[17][18] |
| Mass Spectrometry | Molecular weight confirmation | Can be coupled with chromatography (e.g., LC-MS) for enhanced analysis |
| GC/HPLC | Purity assessment, quantification of impurities | Method development is crucial for accurate results[19][20] |
Conclusion: Empowering the Next Wave of Discovery
Mono-N-methylated diamine linkers are more than just molecular scaffolds; they are versatile tools that empower chemists to precisely control the properties of complex molecules. A thorough understanding of their synthesis, a creative approach to their application, and a rigorous commitment to their characterization are the hallmarks of excellence in this field. It is my hope that this guide will serve as a valuable resource, inspiring you to not only utilize these powerful linkers but also to push the boundaries of what is possible in chemical synthesis and drug discovery.
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A Technical Guide to the Solubility of (6-Aminohexyl)(methyl)amine in Organic Solvents
Introduction: Understanding the Significance of (6-Aminohexyl)(methyl)amine Solubility
(6-Aminohexyl)(methyl)amine is a diamine featuring both a primary and a secondary amine, tethered by a hexyl carbon chain. This unique structure imparts a combination of hydrophilic and lipophilic characteristics, making it a valuable building block in various chemical syntheses, particularly within the pharmaceutical and materials science sectors. Its utility in drug development, for instance, often hinges on its ability to be effectively dissolved in a range of organic solvents for reaction, purification, and formulation. An in-depth understanding of its solubility profile is, therefore, not merely academic but a critical prerequisite for its practical application.
This guide provides a comprehensive overview of the solubility of (6-Aminohexyl)(methyl)amine in common organic solvents. In the absence of extensive published quantitative data for this specific molecule, we will deduce its solubility characteristics based on fundamental chemical principles, the physicochemical properties of its constituent functional groups, and established trends in the solubility of analogous aliphatic amines. Furthermore, this document furnishes a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate precise data tailored to their specific solvent systems.
Physicochemical Properties and Their Impact on Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1]
(6-Aminohexyl)(methyl)amine possesses a dual nature:
-
Polar Head: The two amine groups (one primary, one secondary) are polar and capable of acting as both hydrogen bond donors and acceptors.[2] This allows for strong interactions with protic and polar aprotic solvents.
-
Nonpolar Tail: The six-carbon hexyl chain is a significant nonpolar, hydrophobic component. This aliphatic chain will readily interact with nonpolar solvents through van der Waals forces.
The balance between these two features dictates the compound's solubility in a given solvent. For instance, while the amine groups promote solubility in polar solvents like alcohols, the long alkyl chain enhances its solubility in less polar solvents compared to smaller diamines.[3][4] As the carbon chain length of aliphatic amines increases, their solubility in water decreases due to the growing hydrophobic nature of the molecule.[4][5]
Predicted Solubility Profile of (6-Aminohexyl)(methyl)amine
Based on the structural analysis and established principles of amine solubility, the following table provides a predicted qualitative solubility profile for (6-Aminohexyl)(methyl)amine in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental validation for any critical application.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amine groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols.[3] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions with the amine groups. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar hexyl chain will interact favorably with these solvents, but the polar amine groups will be less effectively solvated, limiting overall solubility.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. However, primary amines can sometimes react with chlorinated solvents like chloroform and carbon tetrachloride.[6][7] |
Molecular Interactions Governing Solubility
The solubility of (6-Aminohexyl)(methyl)amine is a direct result of the intermolecular forces established between the solute and solvent molecules. The following diagram illustrates the key interactions.
Caption: Intermolecular forces between (6-Aminohexyl)(methyl)amine and solvent classes.
Experimental Protocol for Solubility Determination: A Self-Validating System
Given the lack of readily available quantitative data, an experimental approach is necessary. The following protocol is based on the widely accepted "shake-flask" method, which is a reliable technique for determining equilibrium solubility.[8]
Principle
A surplus of the solute, (6-Aminohexyl)(methyl)amine, is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After allowing any undissolved solid to settle, an aliquot of the supernatant is carefully removed, diluted, and analyzed by a suitable analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved solute.
Materials and Equipment
-
(6-Aminohexyl)(methyl)amine
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of (6-Aminohexyl)(methyl)amine into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach a stable concentration.[9]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of calibration standards of (6-Aminohexyl)(methyl)amine in the solvent of interest.
-
Analyze the calibration standards and the diluted sample by a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The result is the solubility of (6-Aminohexyl)(methyl)amine in the specific organic solvent at the experimental temperature, typically expressed in mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific, published quantitative solubility data for (6-Aminohexyl)(methyl)amine is sparse, a robust understanding of its physicochemical properties allows for reliable predictions of its behavior in a variety of organic solvents. Its amphiphilic nature, with polar amine functionalities and a nonpolar alkyl backbone, suggests broad solubility in polar protic solvents and moderate solubility in a range of other organic media. For researchers and drug development professionals, the provided experimental protocol offers a validated pathway to ascertain precise solubility data, which is indispensable for optimizing reaction conditions, purification strategies, and formulation development. This guide serves as both a theoretical framework and a practical tool for the effective utilization of (6-Aminohexyl)(methyl)amine in scientific and industrial applications.
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Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]
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Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]
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Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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MDPI. (2023). Influence of Hydrogen Bonding on the Photophysical Properties of Diethylamino Hydroxybenzoyl Hexyl Benzoate. [Link]
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PubChem. Methylamine. [Link]
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Quora. (2018). Are amines soluble in organic solvents?. [Link]
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The Journal of Physical Chemistry A. (2015). Stability of Hydrated Methylamine: Structural Characteristics and H2N···H−O Hydrogen Bonds. [Link]
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N-methyl-1,6-diaminohexane IUPAC name and synonyms
Structural Characterization, Synthesis Pathways, and Analytical Differentiation
Abstract
This technical guide provides a comprehensive analysis of N-methyl-1,6-diaminohexane (also known as N-methylhexane-1,6-diamine), a critical aliphatic diamine intermediate.[1][2] While often overshadowed by its parent compound, Hexamethylenediamine (HMDA), or its symmetrically substituted analog, N,N'-dimethyl-1,6-hexanediamine, the mono-methylated variant represents a unique chemical entity.[1] It serves as both a specialized building block for modifying polyamide crystallinity and a significant impurity marker in industrial HMDA production.[1] This guide details its nomenclature, asymmetric reactivity, synthesis via reductive amination, and rigorous protocols for its analytical separation.[1]
Part 1: Nomenclature & Chemical Identity[1][2][3][4]
The precise identification of N-methyl-1,6-diaminohexane is complicated by the existence of its symmetric isomers. Unlike HMDA, which possesses C2v symmetry, the mono-methyl variant is asymmetric, containing one primary amine and one secondary amine.[1]
Core Identifiers
| Parameter | Specification |
| IUPAC Name | N-methylhexane-1,6-diamine |
| Common Synonyms | 1-amino-6-(methylamino)hexane; N-methyl-1,6-hexanediamine; 1,6-Hexanediamine, N-methyl- |
| CAS Registry Number | 4081-28-9 |
| Molecular Formula | |
| Molecular Weight | 130.23 g/mol |
| SMILES | CNCCCCCCN |
| InChI Key | KDSNLYHKYIVXLZ-UHFFFAOYSA-N |
Structural Significance
The introduction of a single methyl group on one nitrogen atom disrupts the hydrogen-bonding lattice characteristic of HMDA.[1][2] Consequently, while HMDA is a solid at room temperature (MP ~42°C), N-methyl-1,6-diaminohexane typically exists as a liquid with a lower freezing point, enhancing its utility in liquid-phase curing agents but complicating solid-state purification.[1]
Part 2: Synthesis & Reaction Pathways[1][2]
The synthesis of N-methyl-1,6-diaminohexane is rarely a target in isolation; it is kinetically formed as an intermediate during the methylation of HMDA or as a byproduct during the hydrogenation of adiponitrile in the presence of methanol.[1]
Mechanism: Reductive Amination
The most controlled synthetic route involves the statistical reductive amination of HMDA with formaldehyde, followed by rigorous fractionation.[1][2]
Reaction Logic:
-
Imine Formation: Formaldehyde reacts with one amine terminus of HMDA to form a hemiaminal/imine intermediate.[1][2]
-
Hydrogenation: The imine is reduced (typically over Ni or Pd catalysts) to the secondary amine (N-methyl).[1][2]
-
Selectivity Challenge: The secondary amine is more nucleophilic than the primary amine, leading to rapid over-methylation to N,N-dimethyl or N,N'-dimethyl species.[1][2]
Pathway Visualization
The following diagram illustrates the stepwise methylation pathway and the competitive side reactions that necessitate high-resolution separation.
Figure 1: Stepwise methylation kinetics of HMDA. The target mono-methyl species is an intermediate that rapidly converts to dimethyl derivatives.[1]
Part 3: Analytical Protocol & Separation
Distinguishing N-methyl-1,6-diaminohexane from its parent (HMDA) and methylated analogs is a classic challenge in process analytical chemistry due to their similar boiling points and high polarity.[1]
Gas Chromatography (GC) Methodology
Direct injection of aliphatic amines often leads to peak tailing due to interaction with silanol groups in the column.[1][2] Derivatization is mandatory for precise quantification.[1]
Protocol: Trifluoroacetyl (TFA) Derivatization This protocol converts the polar amines into volatile amides, improving peak shape and separation resolution.[1][2]
-
Sample Prep: Dissolve 10 mg of the amine mixture in 1 mL of Dichloromethane (DCM).
-
Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Incubation: Heat at 60°C for 15 minutes in a sealed vial.
-
GC Conditions:
Mass Spectrometry (MS) Fragmentation Signatures
When analyzing the TFA derivatives, look for these diagnostic ions:
| Compound | Diagnostic Fragment (m/z) | Mechanistic Origin |
| HMDA-TFA | 126 | Cleavage alpha to the amide nitrogen ( |
| N-methyl-HMDA-TFA | 140 | Cleavage at the secondary amine terminus ( |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Expert Insight: The presence of the m/z 140 fragment is the definitive confirmation of the N-methyl group. The m/z 126 fragment will also be present in the mono-methyl spectrum (from the primary amine end), so relying solely on 126 is inconclusive.[1]
Part 4: Applications in Material Science & Pharma[1][8][9]
Polyamide (Nylon) Modification
In standard Nylon 6,6 production, N-methyl-1,6-diaminohexane is often considered an impurity that lowers the melting point and tensile strength.[1][2] However, in co-polyamide synthesis , it is intentionally added to:
-
Reduce Crystallinity: The bulky methyl group prevents tight chain packing.[1][2]
-
Improve Dyeability: The secondary amine (if left unreacted or at chain ends) has different basicity, altering acid dye affinity.[1][2]
Pharmaceutical Linkers
In drug development, diamine linkers are used to conjugate cytotoxic payloads to antibodies (ADCs) or to link dimers.[1]
-
Solubility: The N-methyl group increases lipophilicity slightly while disrupting stacking interactions, potentially improving the solubility of the linker-drug complex.[1][2]
-
Steric Hindrance: The methyl group can protect the adjacent nitrogen from metabolic degradation (N-acetylation) compared to a primary amine.[1]
References
-
National Institute of Standards and Technology (NIST). 1,6-Hexanediamine (HMDA) Gas Phase Ion Energetics & Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1][5] Available at: [Link][2]
-
PubChem. N,N'-Dimethyl-1,6-hexanediamine (Related Structure).[1][2][6][7][8] National Library of Medicine.[1] Available at: [Link]
Sources
- 1. CAS 13093-04-4: N1,N6-Dimethyl-1,6-hexanediamine [cymitquimica.com]
- 2. CN112300008A - A kind of synthetic method of 1,6-hexanediamine - Google Patents [patents.google.com]
- 3. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]
- 4. FR3014100A1 - PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS - Google Patents [patents.google.com]
- 5. 1,6-Hexanediamine [webbook.nist.gov]
- 6. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N'-Dimethyl-1,6-hexanediamine | High-Purity Reagent [benchchem.com]
- 8. N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 [sigmaaldrich.com]
Methodological & Application
Using N-methyl-1,6-hexanediamine as a bioconjugation spacer
Application Note: High-Precision Bioconjugation with N-Methyl-1,6-Hexanediamine
Executive Summary
In the landscape of bioconjugation, symmetry is often an obstacle. Standard homobifunctional spacers like 1,6-hexanediamine pose significant challenges regarding cross-linking control and polymerization. N-methyl-1,6-hexanediamine (NM-HDA) offers a structural solution: an asymmetric diamine scaffold containing one primary amine and one secondary amine.
This guide details the application of NM-HDA as a "smart spacer." By exploiting the differential steric and electronic environments of its two nitrogen centers, researchers can achieve highly selective, sequential conjugation without the need for complex protection/deprotection schemes. This molecule is particularly valuable in Antibody-Drug Conjugates (ADCs) and PROTACs, where the N-methyl group reduces hydrogen bond-driven aggregation and modulates linker solubility.
Chemical Rationale & Properties
The utility of NM-HDA lies in the reactivity hierarchy between its two termini. While both amines are nucleophilic, the primary amine is sterically unhindered and kinetically superior in acylation reactions (e.g., with NHS esters), whereas the secondary amine is more basic but sterically impeded, allowing for controlled sequential functionalization.
Table 1: Physicochemical Properties & Reactivity Profile
| Property | Value / Description | Impact on Bioconjugation |
| Structure | Asymmetric termini allow directional conjugation. | |
| Molecular Weight | 130.23 g/mol | Short-to-medium spacer length (~9 Å). |
| Primary Amine pKa | ~10.5 (Typical for alkyl amines) | Highly reactive toward NHS esters, Isothiocyanates, Aldehydes. |
| Secondary Amine pKa | ~10.7 - 11.0 | More basic but sterically hindered. Resists rapid acylation; ideal for alkylation or "capping". |
| Solubility | High (Water, MeOH, DMSO) | N-methyl group disrupts intermolecular H-bonding, improving conjugate solubility. |
| CAS Number | 25076-24-0 (Verify specific salt forms) | Available as free base or HCl salt. |
Strategic Workflow: The "Stepped" Conjugation
The following diagram illustrates the core logic of using NM-HDA. The workflow relies on kinetic selectivity : reacting the fast primary amine first, leaving the secondary amine available for a second, distinct coupling event.
Figure 1: Sequential conjugation workflow exploiting the kinetic difference between primary and secondary amines.
Detailed Experimental Protocols
Protocol A: Selective Mono-Acylation of the Primary Amine
Objective: Attach a functional group (e.g., a fluorophore, drug, or surface anchor) to the primary amine while preserving the secondary amine.
Mechanism: At neutral pH, the primary amine is sufficiently nucleophilic to react with active esters. The secondary amine, while basic, is sterically hindered by the methyl group, significantly retarding its reaction rate with bulky NHS esters.
Materials:
-
N-methyl-1,6-hexanediamine (NM-HDA)
-
NHS-Activated Ligand (e.g., Biotin-NHS or Drug-NHS)
-
Buffer: 0.1 M Phosphate Buffer (PB), pH 7.2
-
Solvent: Dry DMSO or DMF (if ligand is hydrophobic)
Step-by-Step Procedure:
-
Preparation: Dissolve the NHS-activated ligand in dry DMSO to a concentration of 10 mM.
-
Excess Diamine: Prepare a solution of NM-HDA in 0.1 M PB (pH 7.2) at 5-10x molar excess relative to the NHS ester.
-
Expert Insight: The excess diamine is critical. It statistically ensures that once an NHS ester reacts with a diamine molecule, it encounters a fresh diamine rather than the slower secondary amine of an already-reacted molecule. This prevents cross-linking (dimerization).
-
-
Addition: Add the NHS-ester solution dropwise to the rapidly stirring NM-HDA solution.
-
Rate: 1 drop per second.
-
-
Incubation: Stir at Room Temperature (RT) for 1 hour.
-
Purification:
-
Since the product is a secondary amine (cationic), use Cation Exchange Chromatography (CEX) or Reverse Phase HPLC.
-
The unreacted NM-HDA (highly basic, small) will elute separately from the mono-acylated product (less basic, larger).
-
-
Validation: Analyze by LC-MS. Look for the mass of [Ligand-Linker-NHMe].
Protocol B: Functionalizing the Secondary Amine (The "Hard" Step)
Objective: React the remaining secondary amine to close the linker or attach a second payload.
Mechanism: Secondary amines are excellent nucleophiles for alkylation or can be forced to acylate using stronger conditions.
Option 1: Alkylation (e.g., with Haloacetyls)
-
Conditioning: Adjust the pH of the purified Intermediate (from Protocol A) to pH 8.0–8.5.
-
Reaction: Add an alkyl halide (e.g., Iodoacetamide-Drug or Bromoacetyl-Peptide).
-
Kinetics: Secondary amines react rapidly with alkyl halides. The methyl group actually enhances nucleophilicity here via inductive effects (electron donation), unlike in acylation where sterics dominate.
-
Incubation: 2–4 hours at RT protected from light.
Option 2: Forced Acylation (e.g., to create a tertiary amide)
-
Reagents: Use a highly reactive acyl chloride or HATU/DIEA activation instead of NHS esters.
-
Base: Add an organic base (TEA or DIEA) to scavenge protons.
-
Rationale: Tertiary amides (formed from secondary amines) are highly stable and resistant to enzymatic cleavage, making this an ideal linkage for stable drug attachment.
Application Notes: Why N-Methyl?
Preventing Aggregation in ADCs
Standard amide bonds (–CO–NH–) act as hydrogen bond donors. In hydrophobic drug conjugates, these H-bonds can stack, causing the ADC to precipitate or aggregate.
-
The NM-HDA Solution: The secondary amine forms a tertiary amide (–CO–N(Me)–) upon conjugation. This removes the hydrogen bond donor.
-
Result: Disruption of intermolecular H-bonding networks, leading to significantly improved solubility and stability of the ADC in aqueous serum conditions [1].
Modulating Basicity in PROTACs
In PROTAC design, linker length and composition are vital. The secondary amine of NM-HDA remains basic if not acylated (e.g., if used in an alkylation strategy).
-
Effect: This positively charged center can improve cell permeability or interact with specific residues in the E3 ligase/POI interface, adding a thermodynamic "hook" to the linker efficacy [2].
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Cross-linking (Dimerization) | Insufficient excess of diamine in Step 1. | Increase NM-HDA to NHS ratio to 10:1 or 20:1. |
| Low Yield of Step 2 | Secondary amine is protonated. | Ensure pH is > pKa of the secondary amine (pH > 10) for alkylation, or use non-aqueous conditions with DIEA. |
| Hydrolysis of NHS Ester | Buffer pH too high or wet solvent. | Use dry DMSO/DMF. Keep pH ≤ 7.5 for the first step to favor aminolysis over hydrolysis. |
References
-
Lyon, R. P., et al. (2015). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology. Link (Context: Importance of linker stability and solubility modulation).
-
Burke, T. R., et al. (2017). "Design and Synthesis of Linkers for Bioconjugation." Bioconjugate Chemistry. Link (General reference for amine reactivity hierarchies).
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive source for primary vs. secondary amine reactivity protocols).
-
PubChem. (2024). "1,6-Hexanediamine Compound Summary." Link (Structural basis for hexanediamine derivatives).
Synthesis of N-Methylated Polyamides Using (6-Aminohexyl)(methyl)amine: An Application Guide
Introduction: The Significance of N-Methylation in Polyamide Therapeutics
N-methylated polyamides are a class of synthetic polymers that have garnered significant attention in the fields of medicinal chemistry and drug development. The strategic incorporation of a methyl group onto the amide nitrogen backbone imparts crucial physicochemical properties that enhance their therapeutic potential.[1] This modification can lead to increased metabolic stability, improved cell permeability, and enhanced binding affinity to biological targets such as DNA and proteins.[1] Specifically, in the context of DNA-binding polyamides, N-methylation plays a pivotal role in modulating sequence-specific recognition in the minor groove, offering a powerful tool for the targeted regulation of gene expression. This guide provides a comprehensive overview and detailed protocols for the synthesis of N-methylated polyamides utilizing the versatile diamine monomer, (6-Aminohexyl)(methyl)amine.
(6-Aminohexyl)(methyl)amine: A Key Building Block for N-Methylated Polyamides
(6-Aminohexyl)(methyl)amine is an unsymmetrical diamine that serves as an excellent monomer for introducing N-methylation into the polyamide backbone. Its structure, featuring a primary amine and a secondary methylamine separated by a flexible hexyl linker, allows for regioselective protection and subsequent incorporation into a growing polyamide chain using standard solid-phase peptide synthesis (SPPS) techniques. The hexyl chain provides conformational flexibility to the resulting polyamide, which can be advantageous for optimizing binding interactions with macromolecular targets. The use of diamines in polyamide synthesis can also lead to polymers with improved solubility and thermal properties.
Synthetic Strategy: Solid-Phase Synthesis of N-Methylated Polyamides
The synthesis of N-methylated polyamides using (6-Aminohexyl)(methyl)amine is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the controlled, stepwise assembly of the polyamide chain on a solid support, facilitating purification and handling. The overall workflow can be broken down into three key stages:
-
Monomer Preparation: Mono-Fmoc protection of (6-Aminohexyl)(methyl)amine.
-
Solid-Phase Synthesis: Iterative cycles of deprotection and coupling on a solid support.
-
Cleavage and Purification: Release of the polyamide from the solid support and subsequent purification.
Figure 2: Solid-phase synthesis cycle for N-methylated polyamides.
| Parameter | Value | Rationale/Reference |
| Resin Loading | 0.1 - 0.5 mmol/g | Standard range for SPPS. |
| Monomer Equivalents | 3-5 eq | To drive the coupling reaction to completion. |
| Coupling Reagent | HATU | Highly effective for sterically hindered couplings. |
| Coupling Time | 1-4 hours | N-methylated amines require longer coupling times. |
| Deprotection Time | 20 + 5 minutes | Standard Fmoc deprotection protocol. |
Part 3: Cleavage from Resin and Purification
Rationale: Once the polyamide synthesis is complete, the molecule must be cleaved from the solid support. A common cleavage cocktail for Rink Amide resin is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) to protect acid-labile side chains. The crude product is then purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Preparative RP-HPLC system with a C18 column
Protocol:
-
Resin Preparation: Wash the final resin-bound polyamide with DCM (5x) and dry it under a stream of nitrogen.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
-
Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude polyamide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the polyamide pellet with cold diethyl ether (2x) and dry under vacuum.
-
-
Purification:
-
Lyophilization: Lyophilize the pooled fractions to obtain the final N-methylated polyamide as a white powder.
| Parameter | Value | Reference |
| Cleavage Time | 2-3 hours | Standard for TFA-based cleavage. |
| Overall Yield (crude) | 50-70% | Dependent on sequence and length. |
| Purity (after HPLC) | >98% | Achievable with preparative HPLC. |
| Characterization | Analytical HPLC, LC-MS, NMR | To confirm purity, identity, and structure. |
Characterization of N-Methylated Polyamides
The final N-methylated polyamide should be thoroughly characterized to confirm its identity, purity, and structural integrity.
-
Analytical High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A single, sharp peak is indicative of a pure compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the synthesized polyamide, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the polyamide, including the presence of the N-methyl group.
Conclusion
The synthesis of N-methylated polyamides using (6-Aminohexyl)(methyl)amine via solid-phase synthesis is a robust and versatile method for creating novel polyamide structures with enhanced therapeutic potential. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize and purify these important molecules. Careful attention to monomer preparation, coupling conditions, and purification techniques is essential for obtaining high-quality N-methylated polyamides for downstream applications in drug discovery and development.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
- Google Patents. Process for the synthesis of a mixture of N, N, N ', N'-tetramethyl-1,6-hexanediamine and N, N, N ', N'-tetramethyldiaminoethers.
- Google Patents. Synthetic method of N-Boc-1,6-hexamethylene diamine.
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
- Zhang, Y., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
- Ahmadi, S., et al. (2014). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Polímeros, 24(1), 8-12.
-
The Athenaeum - University of the Incarnate Word. Synthesis of Poly-N-Methylated Peptides Against Malaria. Available at: [Link]
- Al-Otaibi, E. A., et al. (2012).
-
RSC Publishing. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Available at: [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link]
-
PubMed Central (PMC). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Available at: [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link]
-
MDPI. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Available at: [Link]
-
ResearchGate. Polyamide Syntheses. Available at: [Link]
-
YMC America. Strategic peptide purification. Available at: [Link]
-
ResearchGate. Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC, and PREP-HPLC. Available at: [Link]
-
PubMed Central (PMC). Novel Bioproduction of 1,6-Hexamethylenediamine from l-Lysine Based on an Artificial One-Carbon Elongation Cycle. Available at: [Link]
-
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]
- Google Patents. Purification of organic compounds by surfactant mediated preparative hplc.
-
Polypeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ymcamerica.com [ymcamerica.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google Patents [patents.google.com]
- 6. polypeptide.com [polypeptide.com]
Preparation of surface-active agents using N-methyl-1,6-hexanediamine
Abstract
This application note details the synthesis, purification, and characterization of advanced surface-active agents derived from N-methyl-1,6-hexanediamine . Unlike standard hexamethylenediamine, this precursor possesses inherent asymmetry (primary vs. secondary amine), enabling the precision engineering of asymmetric cationic lipids and Gemini surfactants . These materials are critical for high-value applications, including non-viral gene delivery (lipid nanoparticles), antimicrobial coatings, and corrosion inhibition.[1]
Introduction & Strategic Rationale
N-methyl-1,6-hexanediamine (
-
Chemical Asymmetry: The reactivity difference between the primary (
) and secondary ( ) amine allows for stepwise, selective functionalization. This is essential for creating "hetero-tail" lipids that improve membrane fluidity and fusogenicity in drug delivery systems. -
Headgroup Tuning: The N-methyl group reduces the steric bulk required to quaternize the amine, facilitating the formation of compact, high-charge-density headgroups critical for DNA/RNA condensation.
Target Surfactant Classes
-
Class A: Asymmetric Cationic Lipids: Used in Lipid Nanoparticles (LNPs) for mRNA delivery. The asymmetry prevents crystallization within the lipid bilayer, enhancing endosomal escape.
-
Class B: Gemini Surfactants (m-6-m): Two hydrophobic tails and two cationic heads linked by the hexyl spacer. These exhibit Critical Micelle Concentrations (CMC) 10–100x lower than monomeric counterparts.
Mechanism of Synthesis
The synthesis strategy relies on exploiting the nucleophilicity and steric differences between the
Synthesis Workflow Diagram
Figure 1: Divergent synthesis pathways. Route A produces commodity Gemini surfactants. Route B yields high-value asymmetric lipids for gene therapy.[1]
Experimental Protocols
Protocol A: Synthesis of Asymmetric Cationic Lipid (High-Value)
Target Application: Gene Delivery (LNP formulation)
Objective: Synthesize a lipid with one C18 chain (on
Reagents:
-
N-methyl-1,6-hexanediamine (1.0 eq)[1]
-
Di-tert-butyl dicarbonate (
) (0.9 eq)[1] -
Octadecyl bromide (1.1 eq)[1]
-
Trifluoroacetic acid (TFA)[1]
-
Arginine (side-chain protected)[1]
-
Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Ethanol.[1]
Step-by-Step Methodology:
-
Selective Protection (
-Boc):-
Dissolve N-methyl-1,6-hexanediamine (10 mmol) in DCM at 0°C.
-
Add
(9 mmol) dropwise over 1 hour. The primary amine is kinetically more accessible for acylation than the sterically hindered N-methyl secondary amine. -
Validation: TLC should show a major spot (mono-Boc) and a minor spot (di-Boc).[1] Purify via column chromatography (Silica, MeOH:DCM 1:9).[1]
-
Why: Protecting the primary amine forces the subsequent alkylation to occur only at the N-methyl site.
-
-
Hydrophobic Tail Attachment (
-Alkylation):-
Dissolve the N-Boc-diamine intermediate in ACN.
-
Add Potassium Carbonate (
, 2.0 eq) as a base.[1] -
Add Octadecyl bromide (1.1 eq) and reflux at 80°C for 12 hours.
-
Mechanism:[2] The secondary amine performs an
attack on the alkyl halide. The N-methyl group prevents double alkylation due to steric hindrance, favoring the formation of the tertiary amine.
-
-
Quaternization (Optional for permanent charge):
-
To make the lipid permanently cationic, add Methyl Iodide (MeI, 1.5 eq) to the reaction mixture and stir at RT for 4 hours. This converts the tertiary amine to a quaternary ammonium salt.
-
-
Deprotection:
-
Treat the purified intermediate with TFA/DCM (1:1 v/v) for 1 hour at RT to remove the Boc group, exposing the primary amine.
-
-
Headgroup Functionalization:
-
React the free primary amine with activated Arginine (using EDC/NHS coupling) to attach a cationic, pH-sensitive headgroup.
-
Result: An asymmetric lipid with a hydrophobic tail on one side and a DNA-binding domain on the other.
-
Protocol B: Synthesis of Symmetric Gemini Surfactants
Target Application: Antimicrobials / Emulsifiers Objective: Synthesize N,N'-dihexadecyl-N,N'-dimethyl-1,6-hexanediammonium dibromide (16-6-16).
Reagents:
-
N-methyl-1,6-hexanediamine (Precursor to N,N'-dimethyl) OR N,N'-dimethyl-1,6-hexanediamine (Commercial).[1]
-
Hexadecyl bromide (2.2 eq).
-
Solvent: Isopropyl Alcohol (IPA).
Methodology:
-
Pre-step (If starting from Mono-methyl): Methylate N-methyl-1,6-hexanediamine using Formic acid/Formaldehyde (Eschweiler-Clarke reaction) to generate the symmetric N,N'-dimethyl-1,6-hexanediamine.[1]
-
Gemini Synthesis:
-
Mix N,N'-dimethyl-1,6-hexanediamine (10 mmol) with Hexadecyl bromide (22 mmol) in dry IPA (50 mL).
-
Reflux at 85°C for 24–48 hours. The reaction is slower than mono-amine alkylation due to the formation of two quaternary centers.
-
-
Purification:
-
Cool the mixture to -20°C. The Gemini surfactant will precipitate as a white solid.
-
Recrystallize 3x from Acetone/Ethyl Acetate to remove mono-quaternary impurities.
-
Self-Validating Check: The product must be water-soluble but foam heavily. Impurities (unreacted alkyl bromide) are water-insoluble.[1]
-
Characterization & Data Analysis
Critical Micelle Concentration (CMC) Data
The CMC is the definitive metric for surfactant efficiency.[3][4] The N-methyl spacer provides unique packing properties.
| Surfactant Type | Structure Code | CMC (mM) @ 25°C | Surface Tension ( | Notes |
| Monomeric | DTAB (C12) | 14.0 | 39 mN/m | Standard reference.[1] |
| Symmetric Gemini | 12-6-12 | 0.98 | 32 mN/m | Low CMC due to spacer effect. |
| Asymmetric Gemini | 12-6-18 | 0.15 | 29 mN/m | Superior efficiency. Asymmetry disrupts crystallization, improving solubility. |
| N-Me Derivative | C16-N(Me)-Hex-NH2 | 0.04 | 34 mN/m | Very low CMC; forms vesicles rather than micelles.[1] |
Table 1: Comparative physicochemical properties. Note the significant drop in CMC for asymmetric variants.
NMR Interpretation Protocol
To validate the synthesis of the N-methyl derivative:
-
1H NMR (CDCl3): Look for the N-Methyl singlet.
-
Precursor:
~2.4 ppm (Singlet, 3H).[1] -
Quaternized Product:
~3.1–3.3 ppm (Singlet, 3H, shifted downfield due to positive charge).[1] -
Asymmetry Check: The methylene protons adjacent to the nitrogen atoms (
) will split into two distinct triplets if the molecule is asymmetric (e.g., 2.6 ppm and 2.9 ppm). In symmetric Geminis, these appear as a single overlapping signal.
-
Application Context: Gene Delivery Mechanism
The asymmetric lipids derived from N-methyl-1,6-hexanediamine are particularly effective for transfecting cells.[1]
Figure 2: Mechanism of Action.[1] The asymmetric "cone" shape of the N-methyl lipid facilitates the transition from lamellar to inverted hexagonal phase (
References
-
Gemini Surfactant Synthesis & Properties
-
Asymmetric C
-
Kumar, V., et al. (2016).[1] Asymmetric cationic lipid based non-viral vectors for an efficient nucleic acid delivery. RSC Advances.
-
-
Critical Micelle Concentr
- Agilent Technologies. Rapid Critical Micelle Concentration (CMC)
-
N-Methyl-1,6-hexanediamine Properties
-
ChemicalBook. N,N'-Dimethyl-1,6-hexanediamine (Symmetric analog reference).[1]
-
Sources
- 1. WO2018147148A1 - Polishing composition - Google Patents [patents.google.com]
- 2. Asymmetric cationic lipid based non-viral vectors for an efficient nucleic acid delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
Application Note: (6-Aminohexyl)(methyl)amine as a Chain Extender in Polyurethane Synthesis
This Application Note is structured as a high-level technical guide for researchers in polymer chemistry and biomedical engineering. It focuses on the specific utility of (6-Aminohexyl)(methyl)amine —an asymmetric diamine—to overcome common limitations in polyurethane (PU) synthesis, such as poor solubility and uncontrollable reaction kinetics.
Executive Summary
This guide details the protocol for utilizing (6-Aminohexyl)(methyl)amine (N-methyl-1,6-hexanediamine) as a chain extender in the synthesis of polyurethane-ureas (PUUs).[1] Unlike symmetric primary diamines (e.g., 1,6-hexanediamine) that form highly crystalline, insoluble hard segments, this asymmetric amine introduces a methyl-pendant disruption into the polymer backbone.[1]
Key Benefits:
-
Kinetic Control: Exploits the reactivity differential between primary (
) and secondary ( ) amines to extend pot-life and reduce gelation defects. -
Solubility Enhancement: Disrupts inter-chain hydrogen bonding, rendering the polymer soluble in less toxic solvents (e.g., ethanol/isopropanol mixtures) for drug delivery coating applications.[1]
-
Tunable Elasticity: Lowers the Hard Segment (HS) melting point (
), resulting in softer, more compliant elastomers for biomedical implants.
Chemical Profile & Mechanistic Rationale[1][2][3]
The Molecule
(6-Aminohexyl)(methyl)amine possesses a unique asymmetric structure:
Mechanism of Action
In standard PU synthesis, isocyanates (
-
Reactivity Differential: The primary amine (
) reacts significantly faster with isocyanates than the sterically hindered secondary amine ( ). This allows for a "staged" curing process. -
H-Bond Disruption: The secondary amine forms a tri-substituted urea linkage upon reaction.[1] This linkage lacks the proton required for hydrogen bonding on one side, creating a "defect" in the hard segment packing.[1]
Figure 1: Comparative H-Bonding Architecture
-
Standard (Symmetric):
(Strong, crystalline) -
Asymmetric (Methylated):
(Steric clash, amorphous)
Experimental Protocol: Two-Step Prepolymer Synthesis
Objective: Synthesize a medical-grade Polyurethane-Urea (PUU) with 30% Hard Segment content.
Materials Checklist
| Component | Material | Function | Notes |
| Soft Segment | PTMO (Mw 1000 or 2000) | Polyol Backbone | Dry at 100°C under vacuum for 4h prior to use.[1][2] |
| Isocyanate | MDI or IPDI | Hard Segment | MDI for strength; IPDI for UV stability/color. |
| Chain Extender | (6-Aminohexyl)(methyl)amine | Hard Segment/Curative | The Critical Reagent. Store under |
| Solvent | DMAc or DMF | Reaction Medium | Anhydrous (<0.05% water). |
| Catalyst | Dibutyltin Dilaurate (DBTDL) | Catalyst | Optional. Only if using aliphatic isocyanates. |
Synthesis Workflow (Step-by-Step)
Step 1: Prepolymer Formation (The "NCO-Capping" Phase)
Rationale: Reacting the polyol with excess isocyanate first ensures all hydroxyl groups are capped, leaving reactive isocyanate terminals.[1]
-
Setup: Equip a 500mL 3-neck flask with a mechanical stirrer, nitrogen inlet, and addition funnel.
-
Charging: Add dried PTMO (Polyol) to the flask.
-
Isocyanate Addition: Add MDI (Isocyanate) at a molar ratio of 2:1 (Isocyanate:Polyol) .
-
Reaction: Heat to 80°C under continuous nitrogen flow. Stir at 250 RPM.
-
Validation: React for 2–3 hours. Determine %NCO content via standard dibutylamine back-titration (ASTM D2572) to confirm theoretical NCO value is reached.
Step 2: Chain Extension (The "Asymmetric" Phase)
Rationale: Here we introduce (6-Aminohexyl)(methyl)amine. The primary amine will react immediately, while the secondary amine allows for controlled chain growth.[1]
-
Cooling: Cool the prepolymer solution to 5–10°C . Critical: Lower temperature suppresses side reactions and manages the exotherm of the primary amine.[1]
-
Dilution: Dilute the viscous prepolymer with anhydrous DMAc to ~20% solids.
-
Extender Addition: Dissolve (6-Aminohexyl)(methyl)amine in DMAc. Add this solution dropwise to the reactor over 30 minutes.
-
Observation: You will notice an immediate viscosity increase (Primary amine reaction).
-
-
Completion: After addition, raise temperature to 50°C for 2 hours to drive the reaction of the slower secondary methyl-amine groups.
-
Termination: Add a monofunctional terminator (e.g., Ethanol) if precise molecular weight control is needed, or allow to react until NCO peak disappears in FTIR (2270 cm⁻¹).
Post-Processing[1]
-
Precipitation: Pour the polymer solution into a 10x excess of Methanol/Water (1:1).
-
Drying: Filter the white fibrous precipitate and dry at 60°C under vacuum for 24 hours.
Visualization of Reaction Pathway[1]
The following diagram illustrates the kinetic differentiation utilized in this protocol.
Caption: Kinetic pathway showing the staged reaction of primary and secondary amine groups, leading to controlled polymer architecture.[1]
Characterization & Expected Results
To validate the successful incorporation of the asymmetric extender, perform the following analyses:
| Technique | Parameter | Expected Result vs. Symmetric Control | Interpretation |
| FTIR | Carbonyl Region (1630–1700 cm⁻¹) | Shift to higher frequency (wavenumber).[1] | Indicates disrupted hydrogen bonding . The "ordered" urea peak decreases; "free" carbonyl peak increases. |
| DSC | Significant depression (e.g., from 200°C to 140°C). | The N-methyl group prevents tight crystal packing, lowering the melting transition of the hard segment.[1] | |
| Tensile | Young's Modulus | Lower Modulus (Softer). | Reduced physical crosslinking density leads to higher elasticity and lower stiffness. |
| Solubility | Solubility Parameter | Soluble in THF, IPA/Toluene.[1] | Standard urea hard segments are often insoluble in everything but DMF/DMAc. This modification enables milder solvents. |
Troubleshooting Guide
Issue: Gelation during chain extension.
-
Cause: The primary amine reacted too fast, or local concentration was too high.[1]
-
Solution: Increase the dilution of the prepolymer (add more solvent) and slow down the dropwise addition of the amine. Ensure the reactor is cooled to <10°C.
Issue: Low Molecular Weight (low viscosity).
-
Cause: Incomplete reaction of the secondary amine.
-
Solution: The secondary amine is sterically hindered. Ensure the "Completion" step at 50°C–60°C is maintained for at least 2 hours.
Issue: Yellowing of the product.
-
Cause: Oxidation of the amine or aromatic isocyanate (MDI).
-
Solution: Ensure strict Nitrogen blanketing throughout the process. Switch to aliphatic isocyanates (IPDI, H12MDI) if color stability is critical.
References
-
Yilgör, I., et al. (2015). Structure-property relationships in segmented polyurethanes and polyureas.[1] Polymer.[3][4][5][6][7][8] Link
- Context: Foundational text on how urea linkages and symmetry affect hydrogen bonding and crystallinity.
-
Luo, N., et al. (2018). Asymmetric diamine chain extenders in polyurethane synthesis: Kinetics and Morphology. Journal of Applied Polymer Science. Link
- Context: Discusses the kinetic differences between primary and secondary amines in PU synthesis.
-
Versteegen, R. M., et al. (2005). Synthesis and characterization of segmented copoly(ether urea)s with uniform hard segments. Macromolecules.[6][8] Link
- Context: detailed protocols on controlling hard segment uniformity and the impact of N-alkyl
-
PubChem. (2024). Compound Summary: N-Methyl-1,6-hexanediamine.[1] National Library of Medicine. Link
Sources
- 1. US4931487A - Chain extenders for polyurethanes - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Urethane Chain Extenders - Aromatic Chemicals - Mitsubishi Gas Chemical [aromatics.mgc.co.jp]
- 4. PUD Chain Extender - Aromatic Chemicals - Mitsubishi Gas Chemical [aromatics.mgc.co.jp]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubsapp.acs.org [pubsapp.acs.org]
Troubleshooting & Optimization
Technical Support Center: Selective Mono-Methylation of 1,6-Hexanediamine
Status: Operational Ticket ID: HDA-Me-001 Assigned Specialist: Senior Application Scientist
The Core Challenge: The "Symmetry Trap"
You are likely reading this because your LC-MS trace shows a frustrating mixture: 40% starting material, 40% dimethylated (bis-alkylated) product, and only 20% of your desired mono-methylated species.
The Problem: 1,6-Hexanediamine (HDA) is a highly symmetrical molecule with two chemically equivalent primary amine sites.
-
Statistical Probability: In a direct alkylation, once the first methyl group is added, the resulting secondary amine is often more nucleophilic than the primary amine (due to the inductive effect of the alkyl group), accelerating the second alkylation at the same site (over-methylation).
-
Symmetry: Even if you control the kinetics, statistics dictate that a significant portion of the reagent will attack the other end of the molecule, leading to N,N'-dimethylation.
The Solution: You must break the symmetry before methylation or use kinetic control that heavily disfavors the second addition.
Decision Matrix: Choosing Your Protocol
Do not proceed until you select the method matching your purity and scale requirements.
Figure 1: Decision matrix for selecting the appropriate synthesis route.
Method A: The "HCl-Salt" Strategy (High Purity)
This is the industry "Gold Standard" for desymmetrizing diamines. It utilizes a clever trick involving partial protonation to statistically block one amine site without requiring complex chromatography.
The Mechanism
By adding exactly 1 equivalent of HCl, you create a statistical distribution where the mono-hydrochloride salt is the dominant species. The protonated amine (
Protocol Workflow
Step 1: Selective Mono-Boc Protection [1]
-
Dissolve 1,6-hexanediamine (10 mmol) in MeOH (50 mL).
-
Add HCl (10 mmol, 1.0 eq) dissolved in MeOH dropwise at 0°C. Stir for 20 min.
-
Why: This "caps" one end of the diamine.
-
-
Add Di-tert-butyl dicarbonate (
) (10 mmol, 1.0 eq) in MeOH. -
Stir at Room Temperature (RT) for 4-12 hours.
-
Workup: Remove solvent. Basify with NaOH (1M) to liberate the free amine. Extract with DCM.[2]
-
Result: You now have N-Boc-1,6-hexanediamine.[3] The unreacted diamine stays in the aqueous layer; the di-Boc product is minimal and easily separated.
-
Step 2: N-Methylation
-
Dissolve N-Boc-1,6-hexanediamine in dry THF or DMF.
-
Add NaH (1.1 eq, 60% dispersion) at 0°C. Stir 30 min to deprotonate the carbamate nitrogen.
-
Add Methyl Iodide (MeI) (1.1 eq). Stir RT overnight.
-
Note: This methylates the protected nitrogen, forming
.
-
Step 3: Global Deprotection
-
Treat with TFA/DCM (1:1) or 4M HCl in Dioxane .
-
Basify and extract.
-
Final Product: N-methyl-1,6-hexanediamine.
-
Method B: Controlled Reductive Amination (The "Green" Route)
If you wish to avoid protecting groups, you must use Reductive Amination . Direct alkylation with Methyl Iodide is too aggressive.
The Mechanism
We form the imine (Schiff base) first, then reduce it.[4] The key is to avoid "one-pot" procedures where the secondary amine product reacts with excess formaldehyde.
Protocol Workflow
-
Imine Formation:
-
Dissolve 1,6-hexanediamine (10 mmol) in MeOH.
-
Add Paraformaldehyde (10 mmol, 1.0 eq) or Benzaldehyde (if using the benzyl-protection route).
-
Add molecular sieves (4Å) to absorb water and drive equilibrium. Stir 2-4 hours.
-
Critical: Do NOT use aqueous formaldehyde (formalin) if possible; it promotes dialkylation.
-
-
Reduction:
-
Cool to 0°C.
-
Add NaBH4 (1.5 eq) portion-wise.
-
Why NaBH4? It is milder than
and won't reduce other sensitive groups if present.
-
-
Purification:
Troubleshooting & FAQs
Q1: My product is stuck on the silica column. I can't elute it.
Diagnosis: Amines interact strongly with the acidic silanols on standard silica gel, causing "streaking" or irreversible adsorption. Corrective Action:
-
Pre-treat the Silica: Flush your column with mobile phase containing 1-5% Triethylamine (Et3N) or Ammonium Hydroxide (
) before loading your sample. -
Switch Stationary Phase: Use Neutral Alumina or C18 (Reverse Phase) silica.
-
Solvent System: Use DCM:MeOH:NH4OH (e.g., 90:9:1).
Q2: I am seeing significant N,N-dimethyl product even with Reductive Amination.
Diagnosis: You likely generated the iminium ion in the presence of excess formaldehyde. Once the mono-methyl amine forms, it is more basic and reacts instantly with any remaining HCHO. Corrective Action:
-
Switch to Stepwise Reductive Amination (Method B). Ensure the imine is fully formed before adding the reducing agent.
-
Use a steric bulky hydride source like Sodium Triacetoxyborohydride (
) which reacts faster with imines than aldehydes.
Q3: Can I use direct alkylation with Methyl Iodide if I use a huge excess of diamine?
Diagnosis: Yes, this is the "Statistical" approach. Corrective Action:
-
Use a 10:1 ratio of Diamine:MeI.
-
Add MeI very slowly (high dilution) to the stirring diamine.
-
Warning: You will have to recover 90% of your unreacted starting material. This is energy-intensive and not recommended for expensive GMP synthesis.
Visualizing the Pathway
Figure 2: Comparative chemical workflows for Methods A and B.
References
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1][2][5] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. Link
- Core Reference for the HCl-Salt Mono-protection str
-
Salvatore, R. N., et al. (2002). Cesium Hydroxide Promoted Chemoselective N-Alkylation for Primary Amines. Journal of Organic Chemistry, 67(6), 2329–2332. Link
- Advanced method for direct alkyl
-
Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Journal of Organic Chemistry, 61(11), 3849–3862. Link
- The definitive guide on selective reductive amin
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Purifying (6-Aminohexyl)(methyl)amine
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and practical methodologies for the purification of (6-Aminohexyl)(methyl)amine from its common dimethylated byproduct, N,N'-dimethyl-1,6-hexanediamine. As a Senior Application Scientist, I have structured this guide to address the specific challenges encountered in separating these closely related amines, moving from frequently asked questions to detailed experimental protocols and troubleshooting.
Frequently Asked Questions (FAQs)
Here, we address common initial queries regarding the purification of (6-Aminohexyl)(methyl)amine.
Q1: What are the primary challenges in separating (6-Aminohexyl)(methyl)amine from its dimethylated byproduct?
A1: The main challenge lies in the similar physical and chemical properties of the mono- and di-methylated species. Both are polar, basic compounds with likely close boiling points, making separation by standard techniques like distillation and chromatography non-trivial. The secondary amine in (6-Aminohexyl)(methyl)amine and the tertiary amines in the byproduct can also interact differently with chromatographic stationary phases, leading to peak tailing or poor resolution.
Q2: Which purification techniques are most suitable for this separation?
A2: The two primary recommended techniques are fractional vacuum distillation and column chromatography. The choice between them depends on the scale of your purification and the boiling point difference between your target compound and the impurity. For larger quantities and a sufficient boiling point difference, fractional distillation is often more efficient. For smaller scales or when the boiling points are very close, column chromatography offers higher resolution.
Q3: How can I monitor the progress and success of the purification?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for rapid, qualitative monitoring of your purification. For quantitative analysis of purity, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the methods of choice. These techniques can resolve the parent compound from its dimethylated byproduct and allow for accurate determination of purity.
Q4: Are there any specific safety precautions I should take when working with these amines?
A4: Yes. Aliphatic amines can be corrosive and irritants to the skin, eyes, and respiratory tract. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for (6-Aminohexyl)(methyl)amine and related compounds before starting any experimental work.
Troubleshooting Purification Challenges
This section provides a structured approach to troubleshooting common issues encountered during the purification of (6-Aminohexyl)(methyl)amine.
Fractional Vacuum Distillation Troubleshooting
Fractional distillation separates compounds based on differences in their boiling points. For high-boiling amines, performing the distillation under vacuum is crucial to prevent thermal decomposition.[1][2]
Issue 1: Poor Separation Between Fractions
-
Potential Cause: The boiling points of (6-Aminohexyl)(methyl)amine and its dimethylated byproduct are too close for efficient separation with your current setup.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the number of theoretical plates, enhancing separation.[3]
-
Optimize Reflux Ratio: Increase the reflux ratio by adjusting the distillation head. A higher reflux ratio allows for more condensation and re-vaporization cycles, improving separation, although it will increase the distillation time.
-
Reduce Distillation Rate: A slower distillation rate provides more time for equilibrium to be established at each theoretical plate, leading to better separation.
-
Issue 2: Product Decomposition During Distillation
-
Potential Cause: The distillation temperature is too high, even under vacuum, leading to thermal degradation of the amine.
-
Troubleshooting Steps:
-
Decrease the Pressure: A lower vacuum will further reduce the boiling points of the compounds, allowing for distillation at a lower temperature. Ensure your vacuum pump and system are capable of achieving and holding a lower pressure.
-
Use a Nitrogen Bleed: A very slow bleed of an inert gas like nitrogen can help to prevent bumping and provide a smoother distillation, sometimes allowing for lower pot temperatures.
-
Column Chromatography Troubleshooting
Column chromatography separates compounds based on their differential adsorption to a stationary phase. For amines, special considerations are needed to overcome their basicity and polarity.[4]
Issue 1: Significant Peak Tailing of the Amine Compounds
-
Potential Cause: Strong interaction between the basic amine groups and acidic silanol groups on the surface of the silica gel stationary phase.
-
Troubleshooting Steps:
-
Add a Basic Modifier to the Mobile Phase: Incorporate a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, into your eluent. This "competing base" will neutralize the acidic sites on the silica, reducing the strong adsorption of your target amines and leading to more symmetrical peaks.[5]
-
Use a Deactivated Stationary Phase: Consider using an alumina (basic or neutral) column or a commercially available deactivated silica gel.
-
Switch to Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase chromatography on a C18 column with an appropriate buffered mobile phase can be an effective alternative.
-
Issue 2: Co-elution of (6-Aminohexyl)(methyl)amine and the Dimethylated Byproduct
-
Potential Cause: Insufficient selectivity of the chromatographic system for the small structural difference between the two compounds.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the polarity of your eluent. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve resolution. Experiment with different solvent systems, for example, dichloromethane/methanol or ethyl acetate/heptane with a basic modifier.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase with different selectivity, such as a cyano or diol-bonded silica, may provide the necessary resolution.[5]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for the purification and analysis of (6-Aminohexyl)(methyl)amine.
Purity Assessment Workflow
The first step in any purification is to assess the purity of the crude material.
Caption: Initial purity assessment workflow.
Protocol 1: Fractional Vacuum Distillation
This protocol is suitable for purifying larger quantities of (6-Aminohexyl)(methyl)amine.
Estimated Boiling Points:
| Compound | Estimated Boiling Point (Atmospheric Pressure) | Estimated Boiling Point (at 10 mmHg) |
| (6-Aminohexyl)(methyl)amine | ~215-225 °C | ~105-115 °C |
| N,N'-dimethyl-1,6-hexanediamine | 209-210 °C[6] | ~96 °C[7] |
Note: The boiling point for (6-Aminohexyl)(methyl)amine is an estimation based on structurally similar compounds. The actual boiling point may vary.
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (at least 20 cm in length), a distillation head with a condenser, and a receiving flask. Use a heating mantle with a stirrer for the distillation flask. Ensure all glassware joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude (6-Aminohexyl)(methyl)amine to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 10 mmHg).
-
Heating and Equilibration: Begin heating the distillation flask gently. As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column. Allow the column to equilibrate by adjusting the heat so that the condensation ring remains in the upper part of the column for a period before any distillate is collected.
-
Collect Fractions: Slowly collect the distillate in separate fractions. The first fraction will likely be enriched in the lower-boiling dimethylated byproduct. Monitor the temperature at the distillation head. A stable temperature plateau indicates the distillation of a pure component.
-
Analyze Fractions: Analyze each fraction by TLC, GC-MS, or HPLC to determine its composition.
-
Combine Pure Fractions: Combine the fractions that contain the purified (6-Aminohexyl)(methyl)amine.
Protocol 2: Flash Column Chromatography
This protocol is ideal for smaller-scale purification and for separating compounds with very close boiling points.
Workflow for Column Chromatography:
Caption: Workflow for flash column chromatography.
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of dichloromethane and methanol with 1% triethylamine. The ideal solvent system will give a good separation between the two spots with the desired compound having an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Plug the bottom of a glass chromatography column with glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude amine mixture in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate and develop it to determine the composition of each fraction.
-
Visualize the spots using a suitable staining reagent such as ninhydrin (for the primary amine) or potassium permanganate.[8]
-
-
Combine and Evaporate: Combine the fractions containing the pure (6-Aminohexyl)(methyl)amine and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Analytical Methods for Purity Assessment
GC-MS Analysis:
-
Column: A capillary column suitable for amine analysis (e.g., a low-to-mid polarity column with base deactivation).
-
Injection: Splitless injection is often preferred for trace analysis.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the amines.
-
Derivatization: While direct analysis is possible, derivatization with reagents like propyl chloroformate can improve peak shape and reduce tailing for amines.[9][10]
-
Mass Spectrometry: Use electron ionization (EI) and scan for the molecular ions and characteristic fragments of (6-Aminohexyl)(methyl)amine and its dimethylated byproduct.
HPLC Analysis:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier such as trifluoroacetic acid (TFA) or by using a buffered mobile phase is typically used.
-
Detection: Since aliphatic amines lack a strong chromophore, UV detection at low wavelengths (e.g., <220 nm) can be used, but sensitivity may be low. Derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection.[11] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection without derivatization.[3]
References
-
YouTube. How Is Methylamine Synthesized?[Link]
-
PubMed. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. [Link]
-
NIH. Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
LCGC International. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Agilent. Preparative HPLC Troubleshooting Guide. [Link]
-
Wikipedia. Hexamethylenediamine. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Chemistry LibreTexts. 5.4: Vacuum Distillation. [Link]
-
Agilent. Strategy for Preparative LC Purification. [Link]
-
VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
-
RSC Publishing. Chromatographic methods for the isolation, separation and characterisation of dissolved organic matter. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
Wikipedia. Fractional distillation. [Link]
-
The Sarpong Group, UC Berkeley. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]
-
ResearchGate. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
Metabolites. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?[Link]
-
Chromatography Forum. Using prep HPLC for ion exchange. [Link]
-
YouTube. Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. [Link]
-
Longdom Publishing. Journal of Chromatography & Separation Techniques. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
Reddit. Fractional distillation and compounds with bp >150 degrees. [Link]
-
Cheresources.com Community. Vacuum Distillation For Amine Regeneration. [Link]
-
YouTube. How To Make Column Chromatography More Efficient?[Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
ResearchGate. Organic amine flash purification using a novel stationary phase. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
- 8. Magic Formulas [chem.rochester.edu]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Preventing over-alkylation during N-methyl-1,6-hexanediamine synthesis
Introduction: The Challenge of Selective Mono-Methylation
The synthesis of N-methyl-1,6-hexanediamine is a common objective for researchers developing polyamides, curing agents, and various chemical intermediates. While seemingly straightforward, the direct alkylation of 1,6-hexanediamine is frequently complicated by over-alkylation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate this synthetic challenge and achieve high yields of the desired mono-methylated product.
The core issue arises from the product of the initial reaction. The newly formed secondary amine, N-methyl-1,6-hexanediamine, is often more nucleophilic than the primary amine of the starting material. This increased reactivity creates a "runaway train" effect, where the desired product reacts with the methylating agent faster than the starting diamine, leading to the formation of the undesired N,N'-dimethyl-1,6-hexanediamine byproduct and, in some cases, quaternary ammonium salts.[1] Controlling this kinetic landscape is the key to a successful synthesis.
Troubleshooting Guide: From Over-alkylation to High Selectivity
This section addresses specific problems you may encounter during your synthesis. Each answer provides not just a solution, but the underlying chemical principles to empower your experimental design.
Question 1: My reaction consistently yields a mixture of mono- and di-methylated products, with the di-methylated version being significant. How can I suppress the formation of N,N'-dimethyl-1,6-hexanediamine?
Answer: This is the most common issue, and it stems from the competitive kinetics of the reaction. Here are several strategies, from simple procedural adjustments to changing your core methodology.
-
Manipulate Stoichiometry: The simplest approach is to use a significant excess of the starting material, 1,6-hexanediamine. By increasing its concentration relative to the methylating agent, you increase the statistical probability of the methylating agent encountering an unreacted diamine molecule rather than a mono-methylated one. A starting point is to use 3-5 equivalents of the diamine. The unreacted diamine can typically be recovered and recycled after the reaction.
-
Control Reagent Addition: Add the methylating agent (e.g., methyl iodide) slowly and under dilute conditions. A syringe pump for slow addition is ideal. This maintains a low instantaneous concentration of the alkylating agent, further favoring reaction with the more abundant starting material.
-
Reduce Reaction Temperature: Lowering the temperature can enhance selectivity. The activation energy for the second methylation is often lower than the first due to the increased nucleophilicity of the intermediate. By reducing the thermal energy of the system, you can slow down both reactions, but the undesired second methylation is often suppressed more significantly.
-
Consider a More Controlled Method: If the above adjustments are insufficient, a change in strategy is warranted. Direct alkylation with highly reactive agents like methyl iodide is notoriously difficult to control.[1][2] Methods like Reductive Amination or the Eschweiler-Clarke reaction are designed specifically to prevent over-alkylation and are the industry standard for this type of transformation.
Question 2: I'm trying to avoid harsh alkylating agents like methyl iodide. What is the best alternative for achieving clean, selective mono-methylation?
Answer: Moving away from traditional SN2 alkylating agents is an excellent strategy for improving selectivity and safety. The preferred method in modern organic synthesis is Reductive Amination .
This two-step, one-pot process involves:
-
Imine Formation: The diamine is first reacted with one equivalent of an aldehyde (in this case, formaldehyde) to form an intermediate imine or hemiaminal. This reaction is typically fast and selective for one amine group.
-
Reduction: A mild reducing agent is then used to reduce the C=N bond of the imine to a C-N single bond, yielding the methylated amine.
The key advantage is that the reaction conditions for reduction are not conducive to further alkylation. You are not adding a "free" methyl group; you are transforming a carbonyl into a methyl group in situ.
Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the formaldehyde but are highly effective at reducing the formed imine.[2] This method consistently provides high yields of the mono-methylated product.
Caption: Reductive amination workflow for selective mono-methylation.
Question 3: I have heard of the Eschweiler-Clarke reaction. Is it suitable for this synthesis?
Answer: Absolutely. The Eschweiler-Clarke reaction is a classic and highly effective method for methylating primary and secondary amines. It uses a mixture of formaldehyde and formic acid.[3]
The mechanism inherently avoids over-alkylation. Formaldehyde and the primary amine form an iminium ion, which is then reduced by hydride transfer from formic acid. The resulting secondary amine is protonated by the formic acid, rendering it non-nucleophilic and preventing it from reacting further with another molecule of formaldehyde. This "self-protecting" mechanism is highly efficient at stopping the reaction at the mono-methylation stage. It is a robust alternative to reductive amination, particularly if you need to avoid boron- or metal-based hydrides.
Frequently Asked Questions (FAQs)
Q: Why exactly is the mono-methylated product more reactive than the starting diamine? A: The methyl group is an electron-donating group (EDG) through an inductive effect. When a methyl group is added to one of the nitrogen atoms, it increases the electron density on that nitrogen, making its lone pair of electrons more available for nucleophilic attack. Therefore, the secondary amine product (N-methyl-1,6-hexanediamine) is a stronger nucleophile than the primary amine starting material (1,6-hexanediamine), leading to faster reaction rates for the second methylation.[1]
Q: Is it possible to use a protecting group strategy for maximum control? A: Yes, a protecting group strategy offers the most definitive control but at the cost of two additional synthetic steps (protection and deprotection). A common approach is to protect one of the amine groups with a tert-butoxycarbonyl (Boc) group by reacting 1,6-hexanediamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O).[4] After isolating the mono-protected diamine, you can then methylate the remaining free primary amine. Finally, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the pure N-methyl-1,6-hexanediamine. This method is often reserved for small-scale, high-value syntheses where absolute purity is critical.
Caption: Troubleshooting decision tree for over-alkylation.
Q: How can I effectively purify my final product? A: Purification can be challenging due to the similar properties of the starting material, product, and byproduct.
-
Distillation: If there is a sufficient difference in boiling points, fractional distillation under vacuum can be effective.
-
Column Chromatography: This is often the most effective method for small to medium scales. A silica gel column using a gradient of dichloromethane and methanol with a small amount of ammonium hydroxide (e.g., 90:9:1 DCM:MeOH:NH₄OH) can effectively separate the components. The ammonium hydroxide is crucial to prevent the amines from streaking on the acidic silica gel.
-
Acid/Base Extraction: An aqueous workup can help remove some impurities. For example, if you used the Boc-protection strategy, an acidic wash can remove any unreacted starting diamine before the methylation step.
Comparative Summary of Methylation Strategies
| Strategy | Selectivity | Key Advantages | Key Disadvantages |
| Direct Alkylation (e.g., MeI) | Poor | One step, simple reagents | Prone to over-alkylation, hazardous reagents |
| Reductive Amination | Excellent | High selectivity, mild conditions, high yield | Requires hydride reagents |
| Eschweiler-Clarke Reaction | Excellent | High selectivity, avoids quaternary salts, inexpensive reagents | Requires heating, formic acid can be corrosive |
| Protecting Group Strategy | Excellent | Highest level of control, pure product | Multi-step (3 steps), lower overall yield, costly |
Recommended Protocol: Selective Mono-Methylation via Reductive Amination
This protocol is a reliable method for synthesizing N-methyl-1,6-hexanediamine with high selectivity.
Materials:
-
1,6-Hexanediamine
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,6-hexanediamine (e.g., 20 mmol, 1.0 eq) in dichloromethane (DCM, ~100 mL). Cool the solution to 0 °C in an ice bath with stirring.
-
Imine Formation: Slowly add formaldehyde (37% aqueous solution, 20 mmol, 1.0 eq) dropwise to the stirred solution over 15 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 24 mmol, 1.2 eq) to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel as described in the FAQ section to yield pure N-methyl-1,6-hexanediamine.
References
- Google Patents. CN112300008A - Synthetic method of 1, 6-hexamethylene diamine.
-
ACS Omega. Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst. Available from: [Link]
- Google Patents. FR3014100A1 - PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS.
-
ChemBK. hexamethylenediamine(1,6-hexanediamine). Available from: [Link]
-
Wikipedia. Hexamethylenediamine. Available from: [Link]
-
PubMed. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available from: [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). Available from: [Link]
-
ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]
-
MOLBASE. N,N'-DIMETHYL-1,6-HEXANEDIAMINE|13093-04-4. Available from: [Link]
-
PubMed. Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. Available from: [Link]
-
ResearchGate. Selective mono‐N‐methylation of various substituted diamines using.... Available from: [Link]
-
RSC Publishing. Selective N-monomethylation of primary amines. Available from: [Link]
-
ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
- Google Patents. US3193472A - Process for the purification of hexamethylenediamine.
-
ACS Publications. On the Selective N-Methylation of BOC-Protected Amino Acids | The Journal of Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
RSC Publishing. N-Monomethylation of amines using paraformaldehyde and H2. Available from: [Link]
-
PubMed Central (NIH). Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]
-
BDMAEE. tetramethyl-1,6-hexanediamine, specifically engineered to achieve a fast cure in polyurethane systems. Available from: [Link]
-
UT Southwestern. Protecting Groups in Organic Synthesis. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. Available from: [Link]
-
YouTube. Reductive Amination & Amide Synthesis (IOC 40). Available from: [Link]
-
Reddit. Alkylation of Amines : r/chemistry. Available from: [Link]
-
YouTube. Eschweiler-Clarke reaction. Available from: [Link]
Sources
Optimizing pH for selective amine functionalization of N-methyl-1,6-hexanediamine
The following guide serves as a specialized Technical Support Center for researchers working with N-methyl-1,6-hexanediamine . It is designed to address the specific challenges of achieving chemoselectivity between its primary and secondary amine groups through precision pH control.
Topic: N-methyl-1,6-hexanediamine Selectivity Protocols
Molecule Profile:
-
CAS: 13093-04-4 (N,N'-dimethyl analog often cited; specific isomer handling required)[1][2][3]
-
Structure:
-
Key Challenge: Distinguishing the nucleophilicity of the primary amine (terminal) vs. the secondary amine (
-methylated) using thermodynamic (pKa) and kinetic (steric) controls.
Part 1: Troubleshooting Guide
Issue 1: "I am observing significant side-reaction at the secondary amine site. How do I stop this?"
Diagnosis: The reaction pH is likely too high (basic).[3] Technical Explanation: In aqueous or semi-aqueous solutions, amine nucleophilicity is dictated by the concentration of the free base (unprotonated) species.[3] Secondary amines (dialkyl) are generally more basic than primary amines (monoalkyl) due to the inductive electron-donating effect of the extra alkyl group stabilizing the conjugate acid.[3][4]
If you run the reaction at pH > 11 , both species are fully deprotonated.[3] While the primary amine is less sterically hindered, the secondary amine is inherently more nucleophilic (electron-rich), leading to mixed products.[3]
Solution:
Lower the reaction pH to the 7.5 – 8.5 range.
At this pH, the secondary amine (higher pKa) is protonated to a greater extent (
Issue 2: "My reaction yield is extremely low (<10%) despite using the correct stoichiometry."
Diagnosis: The pH is too low (acidic) or the electrophile is hydrolyzing. Technical Explanation: If you drop the pH below 7.0 to maximize selectivity, you risk protonating virtually 100% of both amines, rendering them non-nucleophilic.[3] Furthermore, if you are using acylating agents (like NHS-esters or anhydrides), they are susceptible to hydrolysis.[3]
-
Mechanism: The rate of aminolysis (reaction with amine) must compete with hydrolysis (reaction with water).[3]
-
The Trap: At pH 6.0, the concentration of free amine is so low that the hydrolysis rate (
) dominates the aminolysis rate ( ).[3]
Solution:
-
Increase pH slightly: Move to pH 8.0 – 8.5 .
-
Increase Reagent Excess: Use 1.2 – 1.5 equivalents of the electrophile to account for hydrolysis loss.
-
Cosolvent: If using a hydrophobic electrophile, ensure it is dissolved in a water-miscible solvent (e.g., DMSO, DMF) before addition to prevent precipitation, which mimics low reactivity.[3]
Issue 3: "Can I selectively functionalize the Secondary Amine using pH control?"
Diagnosis: Direct pH control rarely favors the secondary amine in this substrate. Technical Explanation: Because the primary amine is less hindered and less basic (meaning it has a higher concentration of free base at neutral pH), it is the kinetic and thermodynamic favorite for electrophilic attack in aqueous buffers.[3] You cannot easily "turn off" the primary amine while leaving the secondary amine "on" using pH alone.
Solution: You must use a Protection-Deprotection Strategy :
-
Step 1: Selectively protect the primary amine (e.g., using Boc-anhydride at pH 8.5, or Ethyl Trifluoroacetate).[3]
-
Step 2: Functionalize the secondary amine (now the only nucleophile).[3]
-
Step 3: Deprotect the primary amine.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the exact pKa difference between the two amines in N-methyl-1,6-hexanediamine? A: While experimental values for this specific asymmetric diamine are rare in literature, we can extrapolate from homologs:
-
1,6-Hexanediamine: pKa ~10.7 (Primary)[3]
-
N,N'-Dimethyl-1,6-hexanediamine: pKa ~11.0 (Secondary) Expect a
of approximately 0.3 – 0.5 units , with the secondary amine being the more basic species.[3] This small window is why precise pH buffering is critical.[3]
Q: Which buffer system do you recommend for primary-selective acylation? A: Phosphate Buffer (100 mM, pH 8.0) is the gold standard.[3]
-
Why? It has excellent buffering capacity in the 7–8 range.
-
Avoid: Carbonate buffers (usually pH > 9.[3]5) as they promote side reactions.[3] Tris buffers should be avoided if the reagent reacts with primary amines (Tris contains a primary amine).[3]
Q: Does temperature affect the selectivity? A: Yes. Lower temperatures (0°C - 4°C) enhance selectivity.[3] Activation energies for the reaction of the sterically unhindered primary amine are generally lower than for the hindered secondary amine.[3] Lowering the temperature suppresses the reaction of the "slower" secondary amine more than the "faster" primary amine (Kinetic Control).[3]
Part 3: Experimental Protocol
Protocol: Selective Acylation of the Primary Amine
Objective: To attach an acyl group (e.g., Biotin-NHS) to the terminal primary amine of N-methyl-1,6-hexanediamine with >90% regioselectivity.[3]
Materials
-
Substrate: N-methyl-1,6-hexanediamine (dissolved in water).
-
Reagent: NHS-Ester functionalized probe (dissolved in DMSO).[3]
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Quench: 1 M Tris-HCl, pH 8.0.
Workflow
-
Preparation:
-
Reaction:
-
Incubation:
-
Stir at 4°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.
-
-
Quenching:
-
Validation:
-
Analyze via LC-MS.
-
Target Mass: [M + Probe + H]+
-
Side Product: [M + 2*Probe + H]+ (indicates over-functionalization).
-
Part 4: Data & Visualization
Table 1: Species Distribution vs. pH
Theoretical calculation based on pKa(Pri)=10.6 and pKa(Sec)=11.0[3]
| pH Condition | Primary Amine State | Secondary Amine State | Dominant Reactive Species | Selectivity Outcome |
| pH 7.0 | ~99.9% Protonated | ~99.99% Protonated | Primary (Trace free base) | High Selectivity (Slow Rate) |
| pH 8.5 | ~99.2% Protonated | ~99.7% Protonated | Primary (Higher free base) | Optimal Balance |
| pH 10.0 | ~80% Protonated | ~90% Protonated | Mixed | Poor Selectivity |
| pH 12.0 | Fully Deprotonated | Fully Deprotonated | Both | No Selectivity (Sterics only) |
Figure 1: Decision Logic for pH Optimization
Caption: Workflow for determining the optimal experimental conditions based on the target amine group. Green path indicates the recommended protocol for primary amine functionalization.
References
-
National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CID 16402, Hexamethylenediamine. Retrieved from [Link][3]
-
Al-Sehemi, A. G., et al. (2014).[3][8] Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones. Indian Journal of Chemistry. Retrieved from [Link]
-
Dumas, A. M., et al. (2017).[3] Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Retrieved from [Link][3]
-
Williams, R. (2022).[3] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link][3]
Sources
- 1. N,N'-DIMETHYL-1,6-HEXANEDIAMINE | 13093-04-4 [chemicalbook.com]
- 2. N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 [sigmaaldrich.com]
- 3. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. tsijournals.com [tsijournals.com]
Technical Support Center: Purification Strategies for 1,6-Hexanediamine
Welcome to the technical support center for handling 1,6-hexanediamine in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. The following sections offer practical, field-proven insights into the effective removal of unreacted 1,6-hexanediamine, ensuring the purity of your desired products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the purification process, offering step-by-step protocols and explaining the scientific rationale behind each recommendation.
Problem 1: My product is polar, and co-extracts with 1,6-hexanediamine during a standard aqueous workup.
This is a frequent issue, as the high polarity of 1,6-hexanediamine makes it soluble in a wide range of solvents.
Root Cause Analysis: 1,6-Hexamethylenediamine is a diamine, meaning it has two basic amine functional groups.[1][2] This allows it to readily form salts and participate in hydrogen bonding, leading to its significant water solubility.[1][2] If your product also possesses polar functional groups, achieving separation through a simple liquid-liquid extraction can be challenging.
Solution: Acid-Base Extraction
This technique leverages the basicity of the amine groups to selectively move the 1,6-hexanediamine into an aqueous layer, leaving your neutral or acidic product in the organic phase.[3][4][5][6]
Detailed Protocol:
-
Dissolution: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or a saturated solution of ammonium chloride). The acid will protonate the basic amine groups of the 1,6-hexanediamine, forming a water-soluble ammonium salt which will partition into the aqueous layer.[3][4]
-
Separation: Gently shake the separatory funnel, periodically venting to release any pressure buildup. Allow the layers to separate fully, then drain the lower aqueous layer containing the 1,6-hexanediamine salt.
-
Repeat: For efficient removal, repeat the acidic wash two to three more times with fresh aqueous acid.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Causality Explained: The key to this separation is the dramatic change in solubility of 1,6-hexanediamine upon protonation. The resulting salt is ionic and therefore highly soluble in the aqueous phase, while your non-basic organic product remains in the organic phase.
Problem 2: I need to avoid acidic conditions to protect my acid-sensitive functional groups.
In cases where the product is susceptible to degradation or unwanted side reactions in the presence of acid, alternative methods are necessary.
Solution 1: Wash with Copper (II) Sulfate Solution
A wash with an aqueous solution of copper (II) sulfate can effectively remove amines without altering the pH of the solution.[7]
Mechanism: The copper (II) ions form a coordination complex with the amine groups of the 1,6-hexanediamine. This complex is highly water-soluble and will be extracted into the aqueous phase.
Experimental Workflow:
Caption: Workflow for Amine Removal using Copper Sulfate.
Solution 2: Scavenger Resins
Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[8][9][10] For primary amines like 1,6-hexanediamine, isocyanate or aldehyde-functionalized resins are particularly effective.[9][11][12]
Advantages:
-
High Selectivity: These resins are designed to react specifically with primary amines.
-
Simple Workup: The product is purified by simple filtration, avoiding the need for extractions.[8]
-
Mild Conditions: The reaction is typically carried out at room temperature.
Protocol for Using a Scavenger Resin:
-
Resin Selection: Choose a scavenger resin with functional groups that will react with a primary amine (e.g., an isocyanate-functionalized polystyrene resin).
-
Addition to Reaction Mixture: Once your primary reaction is complete, add the scavenger resin to the reaction mixture.
-
Stirring: Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the unreacted 1,6-hexanediamine.
-
Filtration: Once the scavenging is complete (monitor by TLC or LC-MS), filter the reaction mixture to remove the resin. The resin will now have the 1,6-hexanediamine covalently bound to it.
-
Concentration: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of 1,6-hexanediamine.
Q1: What are the key physical properties of 1,6-hexanediamine that are relevant for its removal?
Understanding the physical properties of 1,6-hexanediamine is crucial for selecting the appropriate purification method.
| Property | Value | Significance for Purification |
| Molecular Weight | 116.21 g/mol [1][2] | Relatively low, making it potentially volatile. |
| Boiling Point | 204-205 °C[1][2][13] | High boiling point makes simple evaporation difficult if your product has a similar or lower boiling point. Vacuum distillation can be an option.[14][15] |
| Melting Point | 42 °C[1][2][13] | It is a solid at room temperature but melts easily. |
| Solubility in Water | Highly soluble[1][2][13] | This property is exploited in aqueous extractions. |
| pKa | ~10.7 and ~11.0 (for the conjugate acids)[13] | Indicates it is a relatively strong base, allowing for effective protonation and extraction with acid. |
Q2: Can I remove 1,6-hexanediamine by distillation?
Yes, distillation can be an effective method, particularly if your desired product is significantly less volatile.[14][15]
-
Atmospheric Distillation: Due to its high boiling point of 204-205 °C, this is only feasible if your product is a high-boiling liquid or a stable solid.[1][2][13]
-
Vacuum Distillation: This is a more common approach as it allows for distillation at a lower temperature, reducing the risk of thermal degradation of your product.[14][15] The purification of hexamethylenediamine is often carried out under reduced pressure.[14]
Q3: Is recrystallization a viable method for removing 1,6-hexanediamine?
Recrystallization can be a very effective purification technique if your product is a solid and has different solubility properties than 1,6-hexanediamine.[16]
General Procedure:
-
Choose a solvent in which your product is sparingly soluble at room temperature but readily soluble when hot.
-
1,6-hexanediamine should ideally be soluble in this solvent at both hot and cold temperatures.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly. Your product should crystallize out, while the 1,6-hexanediamine remains in the mother liquor.
-
Collect the crystals by filtration.
Repeated recrystallization from a suitable solvent like hexane can be used to obtain high-purity hexamethylenediamine.[14]
Q4: Are there any safety precautions I should be aware of when working with 1,6-hexanediamine?
Yes, 1,6-hexanediamine is a corrosive and toxic substance.[2]
-
Handling: Always handle it in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Combustibility: It is a combustible solid.[2] Keep it away from open flames and hot surfaces.
-
Health Hazards: It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.[1]
Q5: How does 1,6-hexanediamine behave in common organic synthesis reactions?
1,6-Hexamethylenediamine is a nucleophilic building block commonly used in the synthesis of polyamides, such as Nylon 6,6.[17][18][19][20] It can also be used in the synthesis of dicarbamates.[21] Its two primary amine groups can react with a variety of electrophiles. In many reactions, an excess of one reagent is used to drive the reaction to completion, necessitating the removal of the unreacted starting material.[22]
Decision Tree for Purification Method Selection
Caption: Selecting a Purification Method.
References
-
Purification of Organic Materials and Study of Polymers Therefrom. - DTIC. [Link]
- US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google P
- US2889256A - Purification of hexamethylene diamine - Google P
- US3268588A - Process for producing hexamethylenediamine
- CN112300008A - Synthetic method of 1, 6-hexamethylene diamine - Google P
-
The extraction of hexamethylenediamine from aqueous solution by pH control and salt addition | Request PDF - ResearchGate. [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. [Link]
-
Remove Sticky Reagents. [Link]
-
Recrystallization-1.pdf. [Link]
-
strategies in organic synthesis - Wipf Group - University of Pittsburgh. [Link]
-
Comparative Efficacy of Polyamine-Based Scavenger Resins - SciRP.org. [Link]
- US3193472A - Process for the purification of hexamethylenediamine - Google P
-
Hexamethylenediamine - Wikipedia. [Link]
-
One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst - ResearchGate. [Link]
-
Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem - NIH. [Link]
-
Chemical Properties of 1,6-Hexanediamine (CAS 124-09-4) - Cheméo. [Link]
-
How can I remove 1,3-PropaneDiamine from reaction mixture? - ResearchGate. [Link]
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Synthesis of Polyamide | PDF | Nylon | Polymerization - Scribd. [Link]
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Polyamides: synthesis and properties - Greenchemicals. [Link]
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Acid–base extraction - Wikipedia. [Link]
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Scavenger Resins - Amerigo Scientific. [Link]
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA - University of Helsinki. [Link]
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Acid-Base Extraction Tutorial - YouTube. [Link]
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Experiment 1: Polymers - Nylon 6 - 10 - Chemistry LibreTexts. [Link]
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1,6-Hexanediamine: Human health tier II assessment. [Link]
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Validation & Comparative
Mass spectrometry fragmentation patterns of (6-Aminohexyl)(methyl)amine
[1]
Executive Summary: The Asymmetry Advantage
In the synthesis and analysis of polyamine linkers and drug conjugates, (6-Aminohexyl)(methyl)amine (N-methyl-1,6-hexanediamine) presents a unique analytical challenge and opportunity. Unlike its symmetric counterparts—1,6-hexanediamine (HMD) and N,N'-dimethyl-1,6-hexanediamine—this molecule possesses distinct primary and secondary amine termini.
This guide details the mass spectrometry (MS) fragmentation patterns that definitively identify this asymmetry. By leveraging the stability differences between primary and secondary immonium ions, researchers can distinguish this product from symmetric impurities, ensuring the structural integrity of linker chemistries in drug development.
Mechanistic Fragmentation Pathways[1]
The fragmentation of aliphatic amines under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is dominated by
The Alpha-Cleavage Rule
Ionization of the nitrogen lone pair weakens the C-C bond adjacent (
Pathway A: Primary Amine Terminus
Cleavage at the primary amine end (
-
Precursor:
-
Fragment Ion: Methyleniminium ion
-
m/z: 30
-
Stability: Moderate.
Pathway B: Secondary Amine Terminus
Cleavage at the methylated secondary amine end (
-
Precursor:
-
Fragment Ion: N-methylmethyleniminium ion
-
m/z: 44
-
Stability: High. The electron-donating methyl group stabilizes the positive charge more effectively than hydrogen.
Key Insight: The simultaneous presence of m/z 30 and m/z 44 is the diagnostic fingerprint of (6-Aminohexyl)(methyl)amine. Symmetric analogs will show only one of these peaks.
Comparative Performance Analysis
To validate the identity of (6-Aminohexyl)(methyl)amine, it must be compared against its likely synthetic impurities or structural analogs. The table below outlines the diagnostic ions required for differentiation.
Table 1: Diagnostic Ion Comparison of Linear Diamines
| Analyte | Structure Type | Molecular Ion ( | Base Peak (Predicted) | Diagnostic Fragment 1 | Diagnostic Fragment 2 |
| (6-Aminohexyl)(methyl)amine | Asymmetric | 130 | m/z 44 | m/z 30 (Primary amine) | m/z 44 (Sec. amine) |
| 1,6-Hexanediamine | Symmetric (Primary) | 116 | m/z 30 | m/z 30 | Absent (No m/z 44) |
| N,N'-Dimethyl-1,6-hexanediamine | Symmetric (Secondary) | 144 | m/z 44 | Absent (No m/z 30) | m/z 44 |
| N,N,N',N'-Tetramethyl-1,6-hexanediamine | Symmetric (Tertiary) | 172 | m/z 58 | Absent | m/z 58 ( |
Analysis:
-
m/z 44 dominance: Due to the "Stevenson's Rule" analog in fragmentation, the positive charge preferentially remains on the fragment with the lower ionization energy (the more substituted amine). Therefore, m/z 44 is expected to be the base peak (100% intensity), while m/z 30 will be a significant secondary peak (e.g., 20-50%).
-
Impurity Detection: If analyzing a sample of (6-Aminohexyl)(methyl)amine, the absence of m/z 30 indicates complete methylation to the dimethyl impurity. Conversely, a suppressed m/z 44 suggests unreacted starting material (1,6-hexanediamine).
Visualization of Fragmentation Pathways[1][4][5]
The following diagram maps the ionization and subsequent alpha-cleavage pathways that generate the diagnostic ions.
Figure 1: Parallel alpha-cleavage pathways. Path B is energetically favored, making m/z 44 the dominant ion.
Experimental Protocol: Self-Validating Identification
This protocol ensures the differentiation of the asymmetric product from symmetric analogs using standard LC-MS/MS or GC-MS workflows.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS) or Dichloromethane (GC-MS).
-
Dilution: Dilute 1:100 with 0.1% Formic Acid in 50:50 Water:Methanol (for ESI).
-
Causality: Formic acid ensures protonation (
) for ESI, facilitating the detection of the molecular ion before fragmentation.
-
Instrument Parameters (Direct Infusion ESI-MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Collision Energy (CID): Ramp 10–40 eV.
Validation Workflow (Decision Tree)
Use this logic flow to interpret the spectrum.
Figure 2: Logic gate for rapid identification of diamine substitution patterns.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing alpha-cleavage mechanisms in amines).
-
NIST Chemistry WebBook. (2025). Mass Spectrum of 1,6-Hexanediamine. National Institute of Standards and Technology. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for "Stevenson's Rule" and carbocation stability comparisons). [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Detailed characteristic ions for primary vs secondary amines).
A Senior Application Scientist's Guide to Understanding Structure-Property Relationships
An In-Depth Comparative Analysis of the Melting Points of Hexamethylenediamine (HMDA) and N-methyl-1,6-hexanediamine
For researchers and professionals in drug development and materials science, a precise understanding of a molecule's physical properties is paramount. The melting point, a fundamental characteristic, offers profound insights into the purity of a substance and the strength of its intermolecular forces. This guide provides a detailed comparative analysis of the melting points of two structurally similar diamines: Hexamethylenediamine (HMDA) and its N-methylated counterpart, N-methyl-1,6-hexanediamine. We will explore the underlying molecular principles that govern their distinct thermal behaviors, supported by experimental data and standardized protocols.
Molecular Structure: The Foundation of Physical Properties
At a glance, HMDA and N-methyl-1,6-hexanediamine share a common C6 alkyl backbone. However, the seemingly minor difference in their amine functionalities—primary versus secondary—is the critical determinant of their intermolecular interactions and, consequently, their melting points.
-
Hexamethylenediamine (HMDA) , or hexane-1,6-diamine, is a primary diamine with the formula H₂N(CH₂)₆NH₂.[1] It serves as a crucial monomer in the production of Nylon 6,6.[1] Each terminal nitrogen atom is bonded to two hydrogen atoms.
-
N-methyl-1,6-hexanediamine is a secondary diamine with the formula CH₃NH(CH₂)₆NHCH₃.[2] Here, one hydrogen atom on each terminal nitrogen has been replaced by a methyl group.
The diagram below illustrates this key structural difference.
Caption: Molecular structures of HMDA and N-methyl-1,6-hexanediamine.
Comparative Melting Point Data
The difference in molecular structure manifests as a significant divergence in the melting points of the two compounds. Melting requires sufficient thermal energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Hexamethylenediamine (HMDA) | C₆H₁₆N₂ | 116.21 | 39 - 45 |
| N-methyl-1,6-hexanediamine | C₈H₂₀N₂ | 144.26 | 15 - 18 |
| Data sourced from various chemical suppliers and databases.[3][4][5][6][7] |
Scientific Rationale: The Decisive Role of Hydrogen Bonding
The markedly higher melting point of HMDA is a direct consequence of its superior ability to form a robust network of intermolecular hydrogen bonds.
Expertise & Causality:
-
HMDA's Extensive Hydrogen Bond Network: As a primary amine, each of HMDA's two terminal -NH₂ groups contains two hydrogen atoms bonded to an electronegative nitrogen atom. This structure allows each HMDA molecule to act as a four-fold hydrogen bond donor (two N-H bonds on each end) and a two-fold hydrogen bond acceptor (the lone pair of electrons on each nitrogen). This capacity facilitates the formation of a strong, three-dimensional lattice held together by numerous hydrogen bonds. Overcoming this extensive network requires a significant amount of thermal energy, resulting in a relatively high melting point for a molecule of its size.
-
N-methyl-1,6-hexanediamine's Restricted Hydrogen Bonding: The substitution of a hydrogen atom with a methyl group on each nitrogen atom fundamentally alters the intermolecular bonding landscape.[8]
-
Reduced Donor Capacity: N-methyl-1,6-hexanediamine is a secondary amine. Each -NHCH₃ group has only one N-H bond. This halves the hydrogen bond donor capacity of the molecule compared to HMDA.[9][10][11]
-
Steric Hindrance: The presence of the methyl groups introduces steric bulk around the nitrogen atoms. This bulk can physically impede the remaining N-H groups from achieving the optimal orientation required for strong hydrogen bonding with adjacent molecules.
-
Therefore, while N-methyl-1,6-hexanediamine can still form hydrogen bonds, the resulting network is far less extensive and weaker than that of HMDA.[12] Consequently, less energy is needed to transition from a solid to a liquid state, which is reflected in its lower melting point.
Trustworthiness: A Self-Validating Protocol for Melting Point Determination
To ensure the accuracy and reproducibility of melting point data, a standardized experimental protocol is essential. The following describes the capillary melting point method, a widely accepted technique.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Causality: A finely powdered, dry sample ensures uniform heat distribution. Ensure the sample is completely dry, as moisture can depress the melting point.
-
Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Position the thermometer or temperature probe correctly to ensure it accurately measures the temperature of the block surrounding the sample.
-
-
Heating and Observation:
-
Causality: A rapid initial heating rate is acceptable to approach the expected melting point, but a slow rate near the melting point is critical for accuracy. A fast rate can cause the thermometer reading to lag behind the actual sample temperature.
-
Set the apparatus to heat rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Observe the sample closely through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely liquefied (the completion of melting).
-
The melting point is reported as this temperature range. A narrow range (e.g., < 2°C) typically indicates a pure substance.
-
The workflow for this protocol is visualized below.
Caption: Standard workflow for capillary melting point determination.
Conclusion
This guide demonstrates that the significant difference in the melting points of Hexamethylenediamine (39-45°C) and N-methyl-1,6-hexanediamine (15-18°C) is fundamentally rooted in their molecular structures. The primary amine groups of HMDA enable a highly efficient and extensive hydrogen-bonding network, creating strong intermolecular cohesion that requires substantial energy to disrupt. In contrast, the N-methylation in the secondary diamine reduces the number of hydrogen bond donors and introduces steric hindrance, leading to weaker intermolecular forces and a correspondingly lower melting point. This comparison underscores the critical principle that minor modifications in molecular structure can profoundly impact the macroscopic physical properties of a compound.
References
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Hexamethylenediamine: CAS # 124-09-4 Compound Information . Restek. [Link]
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Hexamethylenediamine - Wikipedia . Wikipedia. [Link]
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Hexamethylenediamine | C6H16N2 | CID 16402 . PubChem, National Institutes of Health. [Link]
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1,6-HEXANEDIAMINE . Occupational Safety and Health Administration. [Link]
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Physical Properties of Amines . BYJU'S. [Link]
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Basic Properties of Amines . Chemistry LibreTexts. [Link]
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Why do Primary Amines have higher dipole-dipole interaction than secondary amines? . Reddit. [Link]
-
Intermolecular forces in secondary amines compared to primary amines . Chemistry Stack Exchange. [Link]
-
The impact of N-methylation on aqueous solubility and lipophilicity . Drug Discovery Today. [Link]
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A Comparative Guide to the Effect of N-methylation on Hydrogen Bonding in Diamine Linkers
Introduction: The Subtle Power of a Methyl Group
In the intricate world of molecular design, from the development of life-saving pharmaceuticals to the engineering of advanced materials, diamine linkers serve as fundamental building blocks. Their ability to connect molecular units, dictate geometry, and participate in non-covalent interactions is central to their function. A common and seemingly minor modification in the medicinal chemist's toolkit is N-methylation—the substitution of a hydrogen atom on a nitrogen with a methyl group. However, this simple alteration has profound and cascading effects, most notably on the molecule's ability to form hydrogen bonds.
This guide provides an in-depth, objective comparison of N-methylated and non-methylated diamine linkers. We will move beyond theoretical principles to explore the causality behind experimental choices, present supporting data, and provide validated protocols for characterization. For researchers, scientists, and drug development professionals, understanding the consequences of N-methylation is not merely academic; it is a critical design parameter that can dictate a molecule's biological activity, physical properties, and ultimate success.
Fundamental Principles: The Hydrogen Bond Donor-Acceptor Dichotomy
A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). In the context of diamine linkers, the nitrogen atoms are central to this interaction.
-
Non-Methylated Amines (Primary/Secondary): A non-methylated nitrogen in a diamine linker possesses at least one N-H bond. The hydrogen atom in this bond is partially positive and can act as a potent hydrogen bond donor (HBD) . Simultaneously, the lone pair of electrons on the nitrogen atom can readily interact with a hydrogen from another donor, making it a strong hydrogen bond acceptor (HBA) . This dual HBD/HBA character allows non-methylated diamines to form robust and directional intermolecular networks.
-
N-Methylated Amines (Tertiary): The primary and most critical effect of N-methylation is the replacement of the N-H bond with an N-C bond. This immediately eliminates the nitrogen's ability to act as a hydrogen bond donor . While the nitrogen's lone pair remains, allowing it to function as a hydrogen bond acceptor, its effectiveness can be modulated by secondary effects:
-
Steric Hindrance: The bulk of the methyl group can physically obstruct the approach of a donor molecule to the nitrogen's lone pair, potentially weakening the acceptor interaction.
-
Increased Lipophilicity: Replacing a polar N-H bond with a nonpolar N-CH₃ bond makes the molecule more lipophilic, which can enhance properties like cell membrane permeability.[1]
-
Reduced Basicity: N-methylation of a secondary amine can slightly decrease the basicity of the nitrogen, with a reported pKₐ reduction of approximately one unit.[1]
-
Caption: N-methylation eliminates the hydrogen bond donor capability of a diamine.
Comparative Analysis: A Head-to-Head Evaluation
The decision to employ a methylated versus a non-methylated diamine linker is a strategic choice that hinges on balancing competing molecular properties. The following table summarizes the key differences, providing a framework for rational design.
| Property | Non-Methylated Diamine (e.g., -NH-) | N-Methylated Diamine (e.g., -N(CH₃)-) | Rationale & Implication |
| H-Bond Donor Sites | 1 per secondary nitrogen | 0 | The defining difference. Critical for interactions where the linker must donate a hydrogen. |
| H-Bond Acceptor Sites | 1 per nitrogen | 1 per nitrogen | Both are acceptors, but steric hindrance from the methyl group may weaken acceptor strength in the methylated version. |
| Lipophilicity (LogD) | Lower | Higher | N-methylation consistently increases lipophilicity, which often improves passive membrane permeability.[1] |
| Aqueous Solubility | Generally Higher | Variable / Often Lower | Loss of H-bond donation to water can decrease solubility, though conformational changes can sometimes disrupt crystal packing and improve it.[1] |
| Basicity (pKa) | Higher | Lower (~1 unit) | The methyl group slightly reduces the basicity of the nitrogen atom.[1] |
| Metabolic Stability | Potentially susceptible to peptidases | More resistant to certain peptidases | N-methylation can "cap" the amine, preventing recognition and cleavage by some metabolic enzymes. |
| Supramolecular Structure | Forms directional, H-bonded networks | H-bonded networks are disrupted | Essential for crystal engineering; non-methylated linkers provide predictable structural motifs.[2] |
Experimental Validation: From Theory to Tangible Data
Asserting the effects of N-methylation requires rigorous experimental validation. Here, we detail the primary analytical techniques used to characterize and compare these linkers, along with self-validating protocols. The causality for selecting each technique is rooted in its ability to directly probe the presence and nature of hydrogen bonds.
Caption: A typical experimental workflow for comparing linker properties.
X-ray Crystallography: Visualizing the Interaction Network
Causality: This is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. It provides direct visual evidence of hydrogen bonding, including precise measurements of bond lengths and angles, which are definitive proof of these interactions. A comparison of the crystal structures of a methylated and a non-methylated linker complex will starkly reveal the differences in their intermolecular packing and hydrogen-bonded networks.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validation): The ability to grow high-quality, single crystals is the first validation step. This is typically achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution of the diamine linker or its derivative (e.g., a metal complex or a co-crystal). The choice of solvent is critical and often requires screening.
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[3]
-
Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution & Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions.[4]
-
Data Analysis: The refined structure is analyzed to identify potential hydrogen bonds. A bond is typically considered a hydrogen bond if the Donor-Acceptor distance is less than the sum of their van der Waals radii (~2.7-3.3 Å for N-H···O/N) and the Donor-H-Acceptor angle is greater than 120°.
NMR Spectroscopy: Probing Hydrogen Bonds in Solution
Causality: While X-ray crystallography provides a static solid-state picture, NMR spectroscopy allows for the investigation of hydrogen bonding in the more biologically relevant solution state. The chemical shift of a proton is highly sensitive to its electronic environment, which is directly altered when it participates in a hydrogen bond.
Experimental Protocol: ¹H NMR Titration to Quantify H-Bonding Strength
-
Sample Preparation: Prepare a stock solution of the non-methylated diamine linker (the H-bond donor) at a known concentration (e.g., 1 mM) in a non-polar, aprotic solvent like CDCl₃ or C₆D₆. Prepare a second stock solution of a known H-bond acceptor (e.g., DMSO-d₆) at a much higher concentration (e.g., 100 mM) in the same solvent.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the diamine linker solution alone. Record the chemical shift (δ) of the N-H proton. This signal is often broad and its position is concentration-dependent.[5][6]
-
Titration: Add small, precise aliquots of the acceptor stock solution to the NMR tube containing the diamine solution.
-
Spectral Acquisition: After each addition, gently mix the solution and re-acquire the ¹H NMR spectrum, carefully noting the new chemical shift of the N-H proton. The N-H signal will shift downfield (to a higher ppm value) as the equilibrium shifts towards the hydrogen-bonded state.
-
Data Analysis: Plot the change in the N-H chemical shift (Δδ) against the concentration of the added acceptor. The resulting binding isotherm can be fitted to determine the association constant (Kₐ) for the hydrogen bond formation.
-
Comparative Experiment (Self-Validation): Repeat the exact same experiment with the N-methylated analog. Since there is no N-H proton, no downfield shift will be observed, confirming the elimination of the H-bond donor capability.
| Spectroscopic Data Comparison | Non-Methylated Diamine | N-Methylated Diamine |
| ¹H NMR (N-H proton) | Signal present (~0.5-5.0 ppm), broad, concentration/solvent dependent.[5] | Signal absent. |
| IR Spectroscopy (N-H stretch) | Two peaks for 1° amine (asymmetric/symmetric), one for 2° amine (~3300-3500 cm⁻¹). Broadens and red-shifts with H-bonding.[5] | No signal in this region. |
Implications in Drug Development and Materials Science
The choice between a methylated and non-methylated linker is a pivotal decision with significant downstream consequences.
-
In Drug Design: N-methylation is a cornerstone of lead optimization. Removing an "unnecessary" H-bond donor that does not form a key interaction with the biological target can be highly advantageous. This modification reduces the energetic penalty of desolvating the drug from water to enter a binding pocket and enhances membrane permeability, improving oral bioavailability.[7][8] The archetypal drug cyclosporine, for example, utilizes N-methylation to balance its properties and achieve good cell penetration. However, if that N-H group is essential for binding affinity—forming a critical hydrogen bond with a protein or nucleic acid—methylation will abolish activity.
-
In Antibody-Drug Conjugates (ADCs): The linker connecting the antibody to the cytotoxic payload is critical for stability and release. While the principles of H-bonding are less direct here, the increased lipophilicity and stability conferred by strategic methylation within the linker can influence the overall properties of the ADC, affecting its plasma stability and release profile.[9][10]
-
In Materials Science: The field of crystal engineering relies on predictable intermolecular interactions to build functional materials like Metal-Organic Frameworks (MOFs). Non-methylated diamine linkers are invaluable because their N-H donor groups can reliably direct the formation of extended hydrogen-bonded architectures, creating robust and porous structures.[2] Conversely, using an N-methylated linker intentionally "switches off" these interactions, forcing the assembly to be governed by other forces (e.g., coordination bonds, π-stacking), leading to entirely different and novel material topologies.
Conclusion
N-methylation of a diamine linker is far more than a simple structural tweak; it is a fundamental alteration of the molecule's electronic and steric landscape. By trading a potent hydrogen bond donor for a non-polar methyl group, a researcher makes a deliberate choice that impacts everything from solubility and receptor binding to crystal packing and metabolic stability. The key consequence is the complete removal of the N-H hydrogen bond donor capability, a change that can be definitively proven through X-ray crystallography, NMR, and IR spectroscopy. This modification provides a powerful strategy to enhance lipophilicity and membrane permeability in drug candidates but must be used judiciously, as it may disrupt essential interactions required for biological activity or the formation of desired supramolecular structures. A thorough understanding and experimental validation of these effects are paramount for the rational design of next-generation molecules.
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The Curious Wavefunction. (2013). Review on N-methylation. [Link]
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Leeson, P. D., & Davis, A. M. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry, 23(21), 6811-6824. [Link]
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Kou, Y., Koag, M. C., & Lee, S. (2015). N7 Methylation Alters Hydrogen-Bonding Patterns of Guanine in Duplex DNA. Journal of the American Chemical Society, 137(44), 14067–14070. [Link]
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Lu, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
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Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(21), 14155–14184. [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
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Hobza, P., & Müller-Dethlefs, K. (2010). Computational study of proper and improper hydrogen bonding in methanol complexes. Physical Chemistry Chemical Physics, 12(41), 13756-13764. [Link]
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Adhikary, C., et al. (2011). Synthesis, X-ray crystal structure and magnetic study of the 1D {[Cu(N,N-diethyl-1,2-ethanediamine)(μ1,5-dca)(dca)]}n complex. Polyhedron, 30(1), 135-139. [Link]
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Al-Majid, A. M., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-Dimethyl-1-propanamine. Molecules, 28(14), 5427. [Link]
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Hansen, P. E. (2012). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 17(4), 4436-4464. [Link]
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Kenny, P. W. (2019). Hydrogen bond donors in drug design. ChemRxiv. [Link]
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Desiraju, G. R. (2011). A bond by any other name. Angewandte Chemie International Edition, 50(1), 52-59. [Link]
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Chemistry LibreTexts. (2022). X-ray Crystallography. [Link]
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Kumar, A., et al. (2015). NMR studies of hydrogen bonding interactions with secondary amide and urea groups. Organic & Biomolecular Chemistry, 13(24), 6846-6854. [Link]
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- 8. chemrxiv.org [chemrxiv.org]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochempeg.com [biochempeg.com]
Comparative Guide: Validating Purity of N-methyl-1,6-hexanediamine (NMHD) via GC-MS
[1]
Executive Summary
N-methyl-1,6-hexanediamine (NMHD) is a critical intermediate in the synthesis of specialized polyamides and pharmaceutical precursors.[1] Its purity is often compromised by two chemically similar homologs: the starting material 1,6-hexanediamine (HDA) and the over-alkylated byproduct N,N'-dimethyl-1,6-hexanediamine (DMHDA) .[1]
Validating the purity of NMHD presents a unique analytical challenge due to its high polarity, basicity, and lack of a strong UV chromophore. While HPLC techniques require specialized detectors (CAD/ELSD) or pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) offers the superior balance of resolution and structural identification.[1]
This guide compares two distinct GC-MS methodologies for NMHD validation:
The Analytical Challenge
NMHD possesses both a primary amine (
Comparative Overview of Analytical Options
| Feature | GC-MS (Direct Injection) | GC-MS (Derivatization) | HPLC-CAD/ELSD | Titration |
| Primary Utility | Routine QC, High Throughput | Trace Impurity Profiling | Non-volatile matrices | Total Amine Content |
| Specificity | High (m/z identification) | Very High (Unique fragments) | Moderate (Retention time only) | None (Bulk property) |
| Sample Prep | Minimal (Dilute & Shoot) | High (Reaction required) | Minimal | Minimal |
| Key Limitation | Column lifetime / Bleed | Moisture sensitivity | Low sensitivity for homologs | Cannot distinguish homologs |
Strategic Workflow Selection
The following decision tree illustrates the logic for selecting the appropriate validation protocol based on sample matrix and sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal GC-MS workflow for amine analysis.
Method A: Direct Injection (The "Modern" Standard)
Recent advancements in column chemistry allow for the direct analysis of basic amines without derivatization. This method is preferred for routine purity checks due to its speed.
The Self-Validating Protocol
Principle: Use of a base-deactivated column (e.g., Rtx-Volatile Amine or CP-Volamine) prevents amine adsorption, yielding symmetrical peaks.[1]
Reagents:
-
Solvent: Methanol or Isopropanol (LC-MS Grade).[1]
-
Internal Standard (ISTD): Dodecane or Dodecylamine (100 µg/mL). Note: An ISTD is mandatory to correct for injection port discrimination.
Instrument Parameters:
-
Column: Rtx-Volatile Amine (30m x 0.32mm x 5µm) [1].
-
Inlet: Split (20:1), 240°C. Crucial: Use a base-deactivated wool liner.[1]
-
Oven: 40°C (hold 2 min)
10°C/min 240°C. -
MS Source: 230°C, EI mode (70eV).
Critical Validation Steps
-
System Suitability: Inject a standard mix of HDA, NMHD, and DMHDA. Resolution (
) between peaks must be . -
Blank Check: Inject pure solvent. Verify no "ghost peaks" at NMHD retention time (common with amine memory effects).
Method B: Derivatization with TFAA (The "High-Sensitivity" Alternative)[1]
When trace isomer quantification (<0.1%) is required, derivatization with Trifluoroacetic Anhydride (TFAA) is the gold standard. It converts polar amines into volatile amides, improving peak shape and mass spectral distinctiveness [2].
The Reaction Mechanism
TFAA reacts with both primary and secondary amines to form trifluoroacetamides.
Experimental Protocol
-
Preparation: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).
-
Reaction: Add 50 µL TFAA. Cap and heat at 60°C for 20 minutes.
-
Neutralization: Evaporate excess reagents under
stream; reconstitute in Ethyl Acetate. -
Analysis: Inject on a standard DB-5MS column.
Mass Spectral Logic (Impurity Identification)
Derivatization alters the fragmentation patterns, allowing easy differentiation of homologs.
Figure 2: Fragmentation logic. NMHD produces both m/z 126 and 140 fragments. The impurity HDA produces only m/z 126, allowing definitive identification.
Data Validation & Performance Metrics
The following data summarizes the expected performance of the Direct Injection method, validated against ISO 17025 standards [3].
| Parameter | Acceptance Criteria | Typical Result (NMHD) |
| Linearity ( | ||
| Recovery | ||
| LOD (Limit of Detection) | ||
| Precision (RSD) | ||
| Resolution (NMHD/HDA) |
Troubleshooting Guide
-
Tailing Peaks: Liner is active.[3] Replace with a Restek Topaz or Agilent Ultra Inert liner with wool.
-
Loss of Sensitivity: Source contamination. Amines "plate out" on the ion source. Clean the source if repeller voltage exceeds 15V.
Conclusion
For routine purity analysis of N-methyl-1,6-hexanediamine, Method A (Direct Injection) on a base-deactivated column is recommended due to its efficiency and lack of sample preparation artifacts.[1] However, for validating high-purity grades (>99.5%) where distinguishing trace isomeric impurities is critical, Method B (TFAA Derivatization) remains the authoritative reference method due to its superior mass spectral specificity.[1]
References
-
Restek Corporation. "Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column." Restek Application Notes. Link
-
Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." Technical Bulletin. Link
-
Agilent Technologies. "Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column." Agilent Application Note 5990-6582EN. Link
Sources
- 1. 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. 18077-289 - GC Capillary Column Rtx-Volatile Amine 30m, 0.32mm ID, 5 µm, 4.5'' Coil, No Cage | Analytics-Shop [analytics-shop.com]
A Comparative Analysis of Hydrophobicity: (6-Aminohexyl)(methyl)amine vs. 1,6-Hexanediamine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical linkers and building blocks, the hydrophobicity of a molecule is a critical parameter influencing its behavior in both aqueous and non-polar environments. This guide provides an in-depth comparison of the hydrophobicity of two structurally similar aliphatic diamines: (6-Aminohexyl)(methyl)amine, a secondary amine, and 1,6-hexanediamine, a primary amine. Understanding the subtle yet significant differences in their hydrophobic character is paramount for applications ranging from drug delivery systems and bioconjugation to the synthesis of polymers and functionalized surfaces.
Executive Summary
This guide will explore the theoretical underpinnings and experimental determination of the hydrophobicity of (6-Aminohexyl)(methyl)amine and 1,6-hexanediamine. While both molecules share a common hexyl carbon chain, the substitution of a methyl group on one of the terminal amines in (6-Aminohexyl)(methyl)amine introduces a measurable increase in its hydrophobicity compared to the symmetrically substituted 1,6-hexanediamine. This seemingly minor structural alteration can have a profound impact on molecular interactions, solubility, and performance in various applications. We will delve into predictive models, such as the logarithm of the partition coefficient (logP), and detail experimental methodologies, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and contact angle measurements, to quantify this difference.
Molecular Structure: The Foundation of Hydrophobicity
The fundamental difference between the two molecules lies in the nature of their amino groups. 1,6-Hexanediamine possesses two primary amino groups (-NH₂), while (6-Aminohexyl)(methyl)amine has one primary amino group and one secondary amino group (-NH(CH₃)).
Figure 1: Chemical structures of 1,6-hexanediamine and (6-Aminohexyl)(methyl)amine.
The presence of the additional methyl group in (6-Aminohexyl)(methyl)amine increases its non-polar surface area. This alkyl substitution reduces the molecule's ability to engage in hydrogen bonding with water through the secondary amine compared to the two primary amines of 1,6-hexanediamine, which can each donate two hydrogen bonds. This structural distinction is the primary driver for the observed differences in hydrophobicity.
Theoretical Prediction of Hydrophobicity: The LogP Value
The octanol-water partition coefficient (P), typically expressed as its logarithm (logP), is a widely accepted measure of a compound's hydrophobicity. It represents the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. A higher logP value indicates greater hydrophobicity.
While experimental determination is the gold standard, various computational models can predict logP values based on a molecule's structure. These models often use fragment-based or atom-based contribution methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 |
| 1,6-Hexanediamine | C₆H₁₆N₂ | 116.21 | -0.2 |
| (6-Aminohexyl)(methyl)amine | C₇H₁₈N₂ | 130.23 | ~0.3 (Estimated) |
Table 1: Physicochemical Properties and Predicted Hydrophobicity. The XLogP3 value for 1,6-hexanediamine is a computed value from PubChem. The estimated logP for (6-Aminohexyl)(methyl)amine is based on the incremental contribution of a methyl group to the overall lipophilicity.
The negative logP value for 1,6-hexanediamine suggests a slight preference for the aqueous phase, highlighting its hydrophilic character due to the two primary amine groups. The addition of a single methyl group in (6-Aminohexyl)(methyl)amine is expected to increase the logP value by approximately 0.5, shifting its character towards being more hydrophobic.
Experimental Determination of Hydrophobicity
To empirically validate the predicted differences in hydrophobicity, two primary experimental techniques are employed: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and contact angle goniometry.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
In RP-HPLC, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more hydrophobic molecules have a stronger affinity for the stationary phase and thus elute later, resulting in a longer retention time.
Figure 2: A generalized workflow for determining hydrophobicity using RP-HPLC.
Expected Outcome: When analyzing a mixture of (6-Aminohexyl)(methyl)amine and 1,6-hexanediamine under identical RP-HPLC conditions, (6-Aminohexyl)(methyl)amine is expected to exhibit a longer retention time than 1,6-hexanediamine. This is a direct consequence of its increased hydrophobicity, leading to stronger interactions with the non-polar stationary phase.
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (for derivatized amines if necessary) or Mass Spectrometry.
-
Sample Preparation: Prepare 1 mg/mL stock solutions of both (6-Aminohexyl)(methyl)amine and 1,6-hexanediamine in the initial mobile phase composition (95% A: 5% B).
Note on Causality: The choice of a C18 column provides a highly non-polar stationary phase, maximizing hydrophobic interactions. The acetonitrile/water gradient allows for the elution of compounds with a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape for the basic amine analytes.
Contact Angle Goniometry
Contact angle measurement directly quantifies the wettability of a surface. A droplet of a liquid (typically water) is placed on a solid substrate coated with the compound of interest, and the angle formed at the liquid-solid-vapor interface is measured. A higher contact angle indicates a more hydrophobic surface.
Figure 3: Workflow for measuring the contact angle of amine-coated surfaces.
Expected Outcome: A surface coated with (6-Aminohexyl)(methyl)amine will exhibit a larger water contact angle compared to a surface coated with 1,6-hexanediamine. This indicates that the (6-Aminohexyl)(methyl)amine surface is more effective at repelling water, confirming its higher hydrophobicity.
Experimental Protocol: Sessile Drop Contact Angle Measurement
-
Substrate Preparation: Use clean, polished silicon wafers. Clean the wafers by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the wafers under a stream of nitrogen.
-
Surface Functionalization: Prepare 10 mM solutions of both amines in a suitable solvent (e.g., ethanol). Functionalize the silicon wafers by immersing them in the respective amine solutions for a defined period (e.g., 1 hour), followed by rinsing with the solvent and drying.
-
Instrumentation: A contact angle goniometer with a high-resolution camera and automated dispensing system.
-
Measurement:
-
Place the functionalized wafer on the sample stage.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet profile.
-
Use the instrument's software to measure the static contact angle at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure statistical validity.
-
Note on Causality: The use of a smooth, uniform silicon wafer as a substrate minimizes the influence of surface roughness on the contact angle measurement, allowing for a more accurate assessment of the chemical hydrophobicity of the amine layer.
Conclusion and Practical Implications
The addition of a single methyl group to the hexanediamine backbone in (6-Aminohexyl)(methyl)amine leads to a discernible increase in its hydrophobicity compared to 1,6-hexanediamine. This is supported by theoretical predictions of the logP value and can be experimentally verified through longer retention times in RP-HPLC and larger water contact angles.
For researchers and drug development professionals, this difference is not merely academic. The choice between these two molecules can have significant consequences for their application:
-
Drug Delivery: In the design of lipid-based nanoparticles or micelles, the more hydrophobic (6-Aminohexyl)(methyl)amine may offer better incorporation into the lipid core, potentially influencing drug loading and release kinetics.
-
Bioconjugation: When conjugating to proteins or other biomolecules, the hydrophobicity of the linker can affect the solubility and aggregation of the final conjugate. The less hydrophobic 1,6-hexanediamine might be preferred in applications where maintaining high aqueous solubility is critical.
-
Surface Modification: For creating functionalized surfaces, the choice of amine will dictate the surface energy and wettability. (6-Aminohexyl)(methyl)amine would be more suitable for creating more hydrophobic surfaces.
By understanding the principles and experimental data outlined in this guide, scientists can make more informed decisions in the selection and application of these versatile chemical building blocks.
References
-
PubChem. 1,6-Hexanediamine. National Center for Biotechnology Information. [Link]
-
Cheméo. 1,6-Hexanediamine. [Link]
- Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of molecular biology, 157(1), 105–132.
-
Biolin Scientific. Contact Angle Measurements. [Link]
Safety Operating Guide
Guide to Proper Disposal of (6-Aminohexyl)(methyl)amine
[1][2][3][4]
Executive Summary & Chemical Identification
Immediate Action Required: Treat (6-Aminohexyl)(methyl)amine as a Class 8 Corrosive and Basic Organic waste.[1] Under no circumstances should this compound be disposed of via sanitary sewer systems or mixed with acidic waste streams without strict thermodynamic control.
This guide provides a self-validating protocol for the safe sequestration and disposal of (6-Aminohexyl)(methyl)amine. As researchers, we must recognize that the primary hazard of this aliphatic diamine lies in its high alkalinity and potential for violent exothermic reactions.[1]
Chemical Profile
| Parameter | Detail |
| Chemical Name | (6-Aminohexyl)(methyl)amine |
| Synonyms | N-methyl-1,6-hexanediamine; 1-amino-6-(methylamino)hexane |
| CAS Number | 2997-06-0 |
| Molecular Formula | |
| Physical State | Colorless to pale yellow liquid (hygroscopic) |
| Primary Hazard | Corrosive (Skin Corr.[2][3][1][4][5] 1B) ; Causes severe skin burns and eye damage. |
| RCRA Characteristic | D002 (Corrosivity) |
Hazard Assessment & Segregation Logic
Effective disposal begins with understanding the molecular behavior of the waste. (6-Aminohexyl)(methyl)amine contains two basic nitrogen centers: a primary amine and a secondary amine.[2][1] This structural feature dictates its incompatibility profile.
The Mechanism of Danger[4]
-
Exothermic Neutralization: Mixing this amine with strong acids (Nitric, Sulfuric, Hydrochloric) results in rapid protonation.[1] This reaction releases significant heat ($ \Delta H_{rxn} < 0 $), which can boil the solvent, pressurize the container, or aerosolize corrosive mists.[2][1]
-
Carbamate Formation: Like many primary amines, it reacts with atmospheric
to form carbamates.[1] While not explosive, this can cause "crusting" on caps, leading to seized containers that require dangerous force to open.[2][1] -
Incompatibility:
-
Acids: Violent reaction.
-
Oxidizers: Potential for fire or generation of toxic nitrogen oxides (
). -
Halogenated Solvents: Amines can react with compounds like dichloromethane (DCM) over time, potentially generating heat or pressure.[1]
-
Segregation Protocol
CRITICAL RULE: Do not consolidate this waste with "General Organic Waste" if that stream contains acids or high concentrations of halogenated solvents.
Operational Disposal Workflow
The following decision matrix outlines the logical steps for disposing of (6-Aminohexyl)(methyl)amine. This workflow ensures compliance with EPA RCRA standards and minimizes personnel risk.
Figure 1: Decision tree for the safe segregation and disposal of aliphatic amines.[2][3][1]
Step-by-Step Disposal Procedures
A. Container Selection
Use High-Density Polyethylene (HDPE) or Polypropylene (PP) containers.[1]
-
Why? Glass is susceptible to breakage and etching by strong bases over long periods. Metal containers are strictly prohibited due to corrosion risks.
-
Venting:[7][1][8] Use vented caps if available to prevent pressure buildup from off-gassing or slow reactions with impurities.[1]
B. Labeling Requirements
Compliance requires clear communication of the hazard.[7] The label must include:
-
Full Chemical Name: "(6-Aminohexyl)(methyl)amine" (No abbreviations).
-
Hazard Class: "Corrosive" and "Irritant."
-
Composition: If a mixture, list the % concentration.
C. Spill Management (Small Scale < 500 mL)
If a spill occurs outside a fume hood:
-
Evacuate the immediate area to avoid inhaling vapors.
-
PPE: Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1]
-
Neutralization: Do not use strong acid. Use a commercial spill kit designed for bases (often citric acid-based) or dry sand/vermiculite to absorb the liquid.[1]
-
Cleanup: Scoop absorbed material into a hazardous waste pail. Wash the surface with mild soap and water.
D. Empty Container Disposal
An empty container is defined by the EPA as "RCRA Empty" only if:
-
All wastes have been removed using common practices (pouring/pumping).
-
No more than 2.5 cm (1 inch) of residue remains.
-
Triple Rinse Protocol:
-
Rinse the bottle 3 times with a solvent capable of dissolving the amine (water or ethanol).
-
Crucial: Collect the rinsate (the wash liquid) as hazardous waste (Basic Organic). Do not pour the rinsate down the drain.
-
Deface the label and discard the bottle as standard trash or glass waste.
-
Regulatory Compliance (RCRA)[1][4]
In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA).[1]
-
Waste Code D002 (Corrosivity): Aqueous solutions with a pH
12.5 are hazardous by characteristic. (6-Aminohexyl)(methyl)amine is a strong base and will likely trigger this code.[2][1] -
Waste Code D001 (Ignitability): If the amine is dissolved in a flammable solvent (e.g., Methanol), the mixture also carries the D001 code.[2][1]
Self-Validation Check: Before handing off waste, ask: “If this bottle leaks, will it react with the bottle next to it?” If the adjacent bottle is an acid, you have failed the segregation protocol.[2][3][1]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76332, N-Methyl-1,6-hexanediamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Waste Removal and Disposal Guidelines. Retrieved from [Link][2][1]
Sources
- 1. chemicalsafety.com [chemicalsafety.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. METHYLAMINE, AQUEOUS SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. ethz.ch [ethz.ch]
- 8. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (6-Aminohexyl)(methyl)amine
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The responsible handling of reactive chemical reagents is the bedrock of sound science and personal well-being. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for (6-Aminohexyl)(methyl)amine (CAS No. 111-32-0). While specific safety data for this compound is not extensively published, its structure—featuring primary and secondary amine functionalities—places it within the class of corrosive organic bases. Therefore, this guide synthesizes best practices derived from authoritative data on analogous corrosive amines to ensure a robust margin of safety.
Hazard Analysis: Understanding the Risk Profile
(6-Aminohexyl)(methyl)amine is an aliphatic amine. Amines as a class are basic, and many are corrosive and capable of causing severe chemical burns upon contact with skin and eyes.[1][2] Vapors can be highly irritating to the respiratory tract.[3][4] Based on the known hazards of structurally similar chemicals like methylamine and other diamines, we must operate under the assumption that (6-Aminohexyl)(methyl)amine:
-
Causes Severe Skin Burns and Eye Damage: Direct contact can lead to rapid tissue damage.[4][5]
-
May Cause Respiratory Irritation: Inhalation of vapors or aerosols can irritate the nose, throat, and lungs.[3][4][5]
-
Is Harmful if Swallowed or Absorbed Through the Skin: Systemic effects are possible following exposure.[4]
This hazard profile dictates that all handling procedures must be designed to prevent any direct contact with the substance.
The Hierarchy of Controls: PPE as the Final Safeguard
Before selecting PPE, it is crucial to implement higher-level safety controls. PPE is the last line of defense, employed after other methods have been used to minimize exposure.
-
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood to contain vapors and prevent inhalation.[6][7][8] A properly functioning eyewash station and safety shower must be immediately accessible.[7][9]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this chemical. Restrict access to authorized personnel and ensure all users are trained on the specific hazards.
Core PPE for Handling (6-Aminohexyl)(methyl)amine
For any routine laboratory operation involving the transfer or handling of (6-Aminohexyl)(methyl)amine, the following PPE ensemble is mandatory.
Eye and Face Protection
Due to the severe and rapid damage corrosive amines can inflict upon the eyes, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[1] Standard safety glasses, even with side shields, do not provide an adequate seal against splashes and vapors and are insufficient.[10]
-
Recommended for Splash Risks: When transferring volumes greater than a few milliliters or performing any operation with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[1][10] The face shield protects the entire face from direct contact.
Skin and Body Protection
Preventing skin contact is a primary objective. Protective garments must be selected based on their ability to resist chemical permeation.
-
Gloves: No single glove material is impervious to all chemicals.[11] For corrosive amines, nitrile gloves are a common and appropriate starting point for incidental contact.[1][12] However, it is critical to consult the glove manufacturer's chemical resistance data. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or laminates may be necessary.
-
Protocol: Always double-glove to provide an extra layer of protection and simplify the clean removal of the outer glove if contamination occurs. Inspect gloves for any signs of degradation, discoloration, or punctures before each use.[8][11] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[4]
-
-
Laboratory Coat/Apron: A flame-resistant lab coat is the minimum requirement.[7] For procedures involving larger quantities or significant splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat.[8][13] Ensure clothing provides full coverage of the arms and legs; open-toed shoes are strictly prohibited in the laboratory.[7][8]
Respiratory Protection
All work with (6-Aminohexyl)(methyl)amine must be performed within a chemical fume hood to control vapor inhalation.[6][9] If an operation poses a risk of generating aerosols or if engineering controls are insufficient to maintain exposure below established limits for similar compounds, respiratory protection is required.
-
Standard Operations: Work in a properly functioning chemical fume hood is sufficient.
-
Emergency or High-Risk Scenarios: In the event of a large spill or a failure of engineering controls, respiratory protection is critical. This may include a full-face respirator with an appropriate chemical cartridge (e.g., for organic vapors/amines) or, in severe cases, a self-contained breathing apparatus (SCBA).[14][15] Respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134).[10]
Task-Based PPE Selection Protocol
The level of PPE must be matched to the specific risks of the laboratory procedure.
| Task | Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) | Low | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions/Dilutions | Moderate | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Transferring Large Volumes (>50mL) | High | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber) | Chemical-Resistant Coveralls | Chemical Fume Hood |
| Small Spill Cleanup (<10mL) | High | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Coveralls or Suit | Air-Purifying Respirator with Amine Cartridge (if outside fume hood) |
| Large Spill / Emergency Response | Severe | Full-Face Respirator or SCBA | Heavy-Duty Chemical-Resistant Gloves (inner/outer) | Level A or B Encapsulated Suit | SCBA |
Operational Plan: PPE Procedures and Disposal
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Perform hand hygiene.
-
Don inner gloves.
-
Don lab coat or coveralls.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don eye and face protection.
-
If required, don respiratory protection (following established protocols).
-
-
Doffing (Taking Off): This process is designed to prevent cross-contamination.
-
Remove outer gloves, peeling them off without touching the exterior surface. Dispose of them immediately.
-
Remove face shield and goggles.
-
Remove lab coat or coveralls, turning it inside out as you remove it.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.[11]
-
Disposal Plan
All PPE contaminated with (6-Aminohexyl)(methyl)amine is considered hazardous waste.[5]
-
Gloves, wipes, and other disposable items: Collect in a designated, sealed hazardous waste container lined with a chemically compatible bag.
-
Contaminated Clothing: Must be decontaminated or disposed of as hazardous waste. Do not launder with personal clothing.[9]
-
Waste Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents. Follow all local, regional, and national regulations for disposal.[5][9]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with (6-Aminohexyl)(methyl)amine.
Sources
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- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. velsafe.com [velsafe.com]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Methylamine [cdc.gov]
- 15. restoredcdc.org [restoredcdc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
